GL-331
Description
Properties
CAS No. |
127882-73-9 |
|---|---|
Molecular Formula |
C27H24N2O9 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24N2O9/c1-34-21-7-13(8-22(35-2)26(21)30)23-16-9-19-20(38-12-37-19)10-17(16)25(18-11-36-27(31)24(18)23)28-14-3-5-15(6-4-14)29(32)33/h3-10,18,23-25,28,30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
DLROLUIVVKTFPW-LVEBQJTPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
127882-73-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4-nitrophenyl)amino)-, (5R,5aR,8aS,9S)- GL 331 GL-331 GL331 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of GL-331
Compound Identification: GL-331 is an epidophyllotoxin analogue investigated for its anti-cancer properties. It functions as a topoisomerase II inhibitor, a class of chemotherapeutic agents that target enzymes critical for managing DNA topology during replication and transcription.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily by inhibiting DNA topoisomerase II. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a cellular DNA damage response (DDR). The subsequent activation of downstream signaling pathways ultimately results in cell cycle arrest and, in some contexts, apoptosis.
A key study in human hepatocellular carcinoma (HepG2) cells has elucidated a significant part of this mechanism. This compound treatment induces an S-phase cell cycle arrest.[1] This arrest is mediated through the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a central player in the DDR.[1]
The activation of ATM by this compound is characterized by its autophosphorylation at the Ser1981 residue.[1] Activated ATM then initiates downstream signaling cascades, including the p53/p21 and Chk2/Cdc25A pathways.[1] The culmination of these signaling events is the inactivation of cyclin A/Cdk2 complexes, which are crucial for S-phase progression, thereby enforcing the cell cycle arrest.[1] The dependency on ATM for this process was confirmed by experiments where ATM siRNA partially reversed the S-phase arrest induced by this compound.
Another study in previously treated Chinese gastric cancer patients confirmed this compound as an epidophyllotoxin analogue and investigated its clinical efficacy and pharmacokinetics. While the drug showed limited efficacy at the tested dose and schedule in this patient group, the study confirmed its action as a topoisomerase II inhibitor by measuring topoisomerase II alpha expression in patient specimens.
Signaling Pathway
The primary signaling pathway initiated by this compound is the ATM-dependent DNA damage response pathway. Upon inhibition of topoisomerase II and the resulting DNA double-strand breaks, ATM is activated. This leads to two major downstream branches:
-
p53/p21 Pathway: ATM phosphorylates and activates p53, a tumor suppressor protein. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor. p21, in turn, inhibits the activity of cyclin A/Cdk2 complexes, contributing to S-phase arrest.
-
Chk2/Cdc25A Pathway: ATM also phosphorylates and activates the checkpoint kinase Chk2. Activated Chk2 then phosphorylates and targets the phosphatase Cdc25A for degradation. The degradation of Cdc25A prevents it from dephosphorylating and activating Cdk2, further contributing to the inactivation of cyclin A/Cdk2 complexes and S-phase arrest.
The convergence of these pathways on the inactivation of cyclin A/Cdk2 complexes is the critical event leading to the observed cell cycle arrest in response to this compound.
Quantitative Data
The following tables summarize the quantitative data available from the cited studies.
Table 1: Pharmacokinetics of this compound in Gastric Cancer Patients
| Parameter | Value |
| Dose | 200 mg/m² |
| Administration | Daily 3-hour infusion for 5 days every 4 weeks |
| Mean Peak Drug Concentration | 6 ± 4.1 µg/ml |
| Mean Systemic Clearance | 12.1 ± 7.2 L/h per m² |
Table 2: Clinical Efficacy of this compound in Previously Treated Gastric Cancer Patients (n=15)
| Outcome | Number of Patients | Median Survival |
| Progressive Disease | 9 | 80 days |
| Stable Disease | 5 | 240 days |
Experimental Protocols
Detailed methodologies for the key experiments are summarized below based on the information provided in the abstracts.
Cell Cycle Analysis in HepG2 Cells
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Human hepatocellular carcinoma (HepG2) cells were treated with this compound.
-
Following treatment, cells were harvested, washed, and fixed.
-
Fixed cells were stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.
-
Western Blotting for Protein Phosphorylation and Expression
-
Objective: To assess the activation and expression of key proteins in the DNA damage response pathway.
-
Methodology:
-
HepG2 cells were treated with this compound for specified durations.
-
Whole-cell lysates were prepared using a suitable lysis buffer.
-
Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for phosphorylated histone H2AX (γ-H2AX), phosphorylated ATM (Ser1981), p53, p21, Chk2, and Cdc25A. Antibodies against total forms of these proteins and a loading control (e.g., GAPDH or β-actin) were also used.
-
After washing, the membrane was incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
ATM siRNA Transfection
-
Objective: To determine the role of ATM in this compound-induced cell cycle arrest.
-
Methodology:
-
HepG2 cells were transfected with either ATM-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent.
-
After a period of incubation to allow for gene silencing, the cells were treated with this compound.
-
Cell cycle analysis was performed as described above to assess the effect of ATM knockdown on this compound-induced S-phase arrest.
-
Western blotting was likely used to confirm the knockdown of ATM protein expression.
-
References
Understanding GLP-1 Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 (GLP-1) receptor, a class B G protein-coupled receptor (GPCR), is a primary therapeutic target for type 2 diabetes and obesity.[1][2] Its activation by endogenous GLP-1 or synthetic agonists triggers a cascade of signaling events that lead to glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[3][4][5] The binding affinity of a ligand for the GLP-1 receptor is a critical determinant of its potency and duration of action, making it a key parameter in the development of new therapeutics.
This technical guide provides an in-depth overview of the core principles and methodologies used to characterize the binding affinity of compounds to the GLP-1 receptor. While this guide is broadly applicable, it is important to note that a specific compound designated "GL-331" with activity at the GLP-1 receptor could not be identified in the public domain as of late 2025. The compound identifier this compound has been associated in literature with a semi-synthetic derivative of podophyllotoxin, an etoposide-like anticancer agent. Therefore, the quantitative data presented herein is illustrative for a hypothetical compound, "Compound X," to demonstrate standard data presentation formats.
GLP-1 Receptor Signaling Pathways
Upon agonist binding, the GLP-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn promote insulin exocytosis. Additionally, the GLP-1 receptor can couple to other G proteins, such as Gαq, initiating signaling through phospholipase C (PLC) and leading to an influx of intracellular calcium. Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor internalization and desensitization.
Caption: GLP-1 Receptor Signaling Pathways.
Quantitative Data Presentation
The binding affinity of a test compound for the GLP-1 receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50). These values are determined through competitive binding assays. The functional consequence of this binding is assessed through downstream signaling assays, such as cAMP production, with potency measured as the half-maximal effective concentration (EC50).
Table 1: Illustrative GLP-1 Receptor Binding Affinity Data for Compound X
| Parameter | Value | Units | Assay Condition |
| Ki | 1.5 | nM | Competitive radioligand binding assay using [¹²⁵I]GLP-1 |
| IC50 | 3.2 | nM | Competitive radioligand binding assay using [¹²⁵I]GLP-1 |
Table 2: Illustrative Functional Potency Data for Compound X
| Parameter | Value | Units | Assay Condition |
| EC50 (cAMP) | 0.8 | nM | HTRF-based cAMP accumulation assay in HEK293 cells expressing human GLP-1R |
| Emax (cAMP) | 95 | % | Relative to maximal stimulation by native GLP-1 |
Experimental Protocols
Accurate determination of binding affinity and functional potency requires robust and well-characterized experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GLP-1 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GLP-1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., [¹²⁵I]GLP-1 at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., Compound X).
-
To determine non-specific binding, include wells with a high concentration of unlabeled native GLP-1.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Competition Binding Assay Workflow.
Protocol 2: cAMP Functional Assay (HTRF)
This assay quantifies the ability of a test compound to stimulate the production of cAMP, a key second messenger in GLP-1 receptor signaling.
1. Cell Plating:
-
Seed HEK293 cells stably expressing the human GLP-1 receptor into 384-well plates and culture overnight.
2. Compound Stimulation:
-
Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., Compound X) or native GLP-1 as a positive control.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
3. Lysis and Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Incubate in the dark to allow for antibody binding to cAMP.
4. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
The characterization of a compound's binding affinity and functional potency at the GLP-1 receptor is a foundational step in the discovery and development of novel therapies for metabolic diseases. The methodologies outlined in this guide, including radioligand binding assays and functional second messenger assays, provide the quantitative data necessary to establish structure-activity relationships, guide lead optimization, and select promising clinical candidates. Rigorous adherence to detailed protocols and appropriate data analysis are paramount for generating reliable and reproducible results in this critical area of research.
References
- 1. potent chemotypes targeting: Topics by Science.gov [science.gov]
- 2. Portico [access.portico.org]
- 3. Phytochemical investigation, molecular docking studies and DFT calculations on the antidiabetic and cytotoxic activities of Gmelina philippensis CHAM. | Semantic Scholar [semanticscholar.org]
- 4. anticancer agent podophyllotoxin: Topics by Science.gov [science.gov]
- 5. annualreviews.org [annualreviews.org]
GL-331: A Technical Guide on the Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-331 is a synthetic podophyllotoxin derivative that has been investigated for its potential as an anti-cancer agent. It functions as a topoisomerase II inhibitor, a class of drugs that disrupts DNA replication and repair in cancer cells, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental methodologies and a visual representation of its signaling pathway are included to support further research and development efforts.
Molecular Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C27H24N2O9.[1] Its structure is characterized by a core scaffold derived from podophyllotoxin, a naturally occurring lignan. The systematic IUPAC name for this compound is (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1][3]benzodioxol-8-one.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H24N2O9 | |
| Molecular Weight | 520.49 g/mol | |
| IUPAC Name | (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-8-one | |
| CAS Number | 127882-73-9 | |
| Synonyms | GL331, NSC-628672 | |
| Stereochemistry | Absolute | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. As a topoisomerase II inhibitor, this compound stabilizes the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
The cellular response to this compound-induced DNA damage involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM initiates a downstream signaling cascade, leading to cell cycle arrest, primarily in the S phase. This S phase arrest is mediated by the activation of key effector proteins, including the p53/p21 and Chk2/Cdc25A pathways. The ultimate consequence of this DNA damage response is the induction of apoptosis (programmed cell death) in cancer cells.
References
GL-331: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-331 is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan, which has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It is established as a potent topoisomerase II inhibitor that induces DNA damage response, leading to cell cycle arrest and apoptosis in various cancer cell lines. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and provides visual representations of its mechanism of action to support further research and development efforts in oncology.
Introduction
Podophyllotoxin and its derivatives have long been a cornerstone in the development of cancer chemotherapeutics. Etoposide (VP-16), a well-known analogue, is widely used in the clinic; however, challenges such as drug resistance have fueled the search for more efficacious compounds. This compound emerged from these efforts as a promising candidate with superior activity in preclinical studies.[1] This guide serves as a comprehensive resource for understanding the fundamental aspects of this compound, from its chemical synthesis to its molecular interactions within the cell.
Chemical Properties and Synthesis
This compound, with the IUPAC name (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one, is a derivative of podophyllotoxin.[3] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H24N2O9 |
| Molecular Weight | 520.49 g/mol |
| IUPAC Name | (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-8-one |
| Synonyms | NSC-628672 |
| CAS Number | 127882-73-9 |
Synthesis of this compound
A facile one-pot procedure for the synthesis of this compound has been developed, providing a 26% overall yield. Another efficient one-pot synthesis involves the use of a BF3·OEt2/NaI reagent system.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol describes a general method for the synthesis of 4β-arylaminopodophyllotoxin derivatives, including this compound.
-
Preparation of the Intermediate: To a solution of podophyllotoxin (1 mmol) in dry acetonitrile (10 mL), add sodium iodide (NaI, 2 mmol) and stir for 5 minutes.
-
Reaction Initiation: Cool the suspension to 0°C and add boron trifluoride etherate (BF3·OEt2, 3 mmol) dropwise via syringe. Continue stirring for another 15 minutes at room temperature.
-
Removal of Solvent: Evaporate the solution in vacuo. The crude product is used in the next step without further purification.
-
Addition of Arylamine: To the crude product, add anhydrous barium carbonate (BaCO3, 2 mmol) and the appropriate arylamine (in the case of this compound, 4-nitroaniline, 1.2 mmol) in 10 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction Completion and Work-up: Stir the mixture for 8 hours at room temperature. After completion, dilute the reaction mixture with ethyl acetate and wash with water and 10% sodium thiosulfate (Na2S2O3) solution.
-
Purification: Purify the resulting product by column chromatography on silica gel using an ethyl acetate/hexane eluent.
Biological Activity and Mechanism of Action
This compound is a topoisomerase II inhibitor. Unlike catalytic inhibitors, this compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks. This triggers a DNA damage response (DDR), resulting in cell cycle arrest and ultimately, apoptosis.
DNA Damage Response and Cell Cycle Arrest
This compound-induced DNA damage activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DDR pathway. Activated ATM, through its autophosphorylation at Ser1981, initiates downstream signaling cascades including the p53/p21 and Chk2/Cdc25A pathways. This culminates in the inactivation of cyclin A/Cdk2 complexes, leading to cell cycle arrest, primarily in the S-phase in HepG2 cells. In other cell lines, such as C6 glioma cells, this compound has been shown to induce G2/M phase arrest.
Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines, often showing greater efficacy than its congener, etoposide (VP-16). The half-maximal inhibitory concentration (ID50) values for this compound are significantly lower than those of VP-16 in several cancer cell lines.
| Cell Line | Cancer Type | This compound ID50 (µM) | VP-16 ID50 (µM) | Fold Difference (VP-16/GL-331) |
| NPC-TW01 | Nasopharyngeal | ~0.1 | ~1.7 | ~17 |
| HCC36 | Hepatocellular | ~0.2 | ~2.0 | ~10 |
| SW620 | Colon | ~0.4 | ~1.0 | ~2.5 |
Data adapted from a comparative study on the cytotoxicity of this compound and VP-16.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the ID50 value.
Induction of Apoptosis
The cytotoxic effects of this compound are largely attributed to its ability to induce apoptosis, or programmed cell death. Studies have shown that this compound is a more potent inducer of apoptosis than VP-16.
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflows
The evaluation of a novel anti-cancer compound like this compound typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
References
- 1. A novel podophyllotoxin-derived compound GL331 is more potent than its congener VP-16 in killing refractory cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile [mdpi.com]
- 3. Synthesis of podophyllotoxin derivative GL331 and identification of it binding site on topoisomerase IIα with molecular modeling [jcps.bjmu.edu.cn]
- 4. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Insights into GL-331: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-331 has been identified as a topoisomerase II inhibitor with potential applications in oncology. This technical guide synthesizes the available preclinical information on this compound, focusing on its mechanism of action. While specific pharmacokinetic data from preclinical models are not publicly available at this time, this document provides a detailed overview of the current understanding of this compound's cellular effects and signaling pathways, which are crucial for its development as a therapeutic agent.
Mechanism of Action
This compound is characterized as a topoisomerase II inhibitor. Its primary mode of action involves interfering with the function of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. This inhibition leads to DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.
The cellular response to this compound-induced DNA damage culminates in cell cycle arrest, specifically in the S phase. This effect is mediated through the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase, a key regulator of the DDR. Activated ATM initiates a signaling cascade that involves the phosphorylation of several downstream targets, including p53 and Chk2. This cascade ultimately leads to the inactivation of cyclin A/Cdk2 complexes, which are essential for S phase progression, thereby inducing cell cycle arrest. The induction of S phase arrest by this compound via the DDR has been shown to be dependent on ATM.[1]
Another compound, HU-331, also a topoisomerase II inhibitor, has been shown to inhibit the enzyme's relaxation activity without causing DNA strand breaks. HU-331's mechanism involves the noncompetitive inhibition of the ATPase activity of topoisomerase IIα and potentially inhibiting its ability to bind to DNA.[2] It is important to note that while both are topoisomerase II inhibitors, the specific mechanisms and resulting cellular effects of this compound and HU-331 may differ.
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound, leading to cell cycle arrest.
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not available in the public domain. The following represents a generalized workflow for a typical preclinical pharmacokinetic study, which would be applicable to a compound like this compound.
Quantitative Data
A comprehensive search of publicly available literature did not yield specific quantitative preclinical pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, or bioavailability in any animal models. The following table is a template that would be used to present such data if it were available.
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conclusion
While the preclinical pharmacokinetic profile of this compound remains to be fully characterized in publicly accessible sources, its mechanism of action as a topoisomerase II inhibitor that induces an ATM-dependent DNA damage response and subsequent S-phase cell cycle arrest is established.[1] Further studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its continued development as a potential therapeutic agent. The information presented in this guide provides a foundational understanding of this compound's cellular pharmacology for researchers and drug development professionals.
References
GL-331: A Technical Guide to its Downstream Signaling Pathways in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-331, a semi-synthetic derivative of podophyllotoxin and an analog of etoposide, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA damage and the induction of apoptotic cell death. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, including the ATM/p53/p21 DNA damage response pathway and the inhibition of the pro-angiogenic HIF-1α pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for assessing this compound's effects, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding of its molecular mechanisms.
Core Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA double-strand breaks. This DNA damage serves as a critical trigger for a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.[1][2][3][4]
Downstream Signaling Pathways
DNA Damage Response: The ATM/p53/p21 Pathway
Upon this compound-induced DNA damage, the cell activates a complex DNA damage response (DDR) primarily mediated by the Ataxia Telangiectasia Mutated (ATM) kinase.[3] Activated ATM initiates a signaling cascade that promotes cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.
The key steps in this pathway are:
-
ATM Activation: DNA double-strand breaks recruit and activate ATM through autophosphorylation at Ser1981.
-
Chk2 and p53 Phosphorylation: Activated ATM phosphorylates downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.
-
Cdc25A Degradation and p21 Upregulation:
-
Phosphorylated Chk2 leads to the degradation of the Cdc25A phosphatase, a key regulator of cell cycle progression.
-
Phosphorylated p53 acts as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21.
-
-
Cell Cycle Arrest:
-
The degradation of Cdc25A and the upregulation of p21 lead to the inactivation of Cyclin A/Cdk2 complexes.
-
This inactivation results in cell cycle arrest, primarily at the S and G2/M phases, preventing the cell from proceeding with division in the presence of damaged DNA.
-
Inhibition of Angiogenesis: The HIF-1α Pathway
This compound has also been shown to inhibit tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic effect is mediated through the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.
The proposed mechanism is as follows:
-
Transcriptional Repression of HIF-1α: this compound decreases the binding of nuclear components to the promoter of the HIF-1α gene, leading to its transcriptional repression.
-
Downregulation of VEGF: The reduction in HIF-1α levels results in the decreased expression of its target genes, most notably Vascular Endothelial Growth Factor (VEGF).
-
Inhibition of Angiogenesis: The downregulation of VEGF, a potent pro-angiogenic factor, leads to a reduced ability to induce the formation of new blood vessels, thereby limiting tumor growth and metastasis.
Induction of Apoptosis
The culmination of this compound's cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a primary contributor to its potent anti-cancer activity. The higher cytotoxicity of this compound compared to its congener VP-16 is attributed to its elevated ability to induce apoptosis. This apoptotic induction is a direct consequence of the extensive DNA damage and cell cycle arrest mediated by the pathways described above.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Comparison | Reference |
| ID50 | Various cancer cell lines | 2.5 to 17-fold lower | Compared to VP-16 | |
| Apoptotic Fraction | C6 glioma cells (100 nM this compound, 48h) | 22.2 ± 1.3% | Significantly higher than control |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (ID50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the ID50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of Signaling Proteins
Objective: To detect and quantify the expression and phosphorylation status of key proteins in the downstream signaling pathways of this compound.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ATM, p53, p21, HIF-1α).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Conclusion
This compound is a potent anti-cancer agent that functions through the inhibition of topoisomerase II, leading to DNA damage. This initial event triggers a cascade of downstream signaling, most notably the activation of the ATM/p53/p21 pathway, which results in cell cycle arrest and apoptosis. Furthermore, this compound exhibits anti-angiogenic properties through the transcriptional repression of HIF-1α and subsequent downregulation of VEGF. A thorough understanding of these signaling pathways is crucial for the continued development and clinical application of this compound in cancer therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the molecular mechanisms of this promising therapeutic compound.
References
- 1. Induction of apoptosis and cell cycle arrest in glioma cells by GL331 (a topoisomerase II inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to a cAMP Production Assay for the Hypothetical Gα-Coupled Receptor Agonist GL-331
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the activity of a hypothetical compound, GL-331, on intracellular cyclic adenosine monophosphate (cAMP) production. The protocols and signaling pathways detailed herein are representative of assays used to characterize compounds that interact with G protein-coupled receptors (GPCRs) that modulate the adenylyl cyclase signaling cascade. This document offers detailed experimental protocols, data presentation structures, and visual diagrams of the underlying biological and experimental processes.
Introduction to this compound and cAMP Signaling
This compound is a hypothetical small molecule designed to interact with a Gα-coupled GPCR. Depending on whether the receptor is Gαs or Gαi coupled, this compound could potentially increase or decrease intracellular cAMP levels, respectively. The production of cAMP is a critical second messenger signaling pathway initiated by the activation of GPCRs.[1][2] Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein.
In the case of a Gαs-coupled receptor, the activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1] Conversely, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production.[1] The modulation of cAMP levels by compounds like this compound is a key indicator of their potential as therapeutic agents targeting a vast array of physiological processes.[3]
Experimental Protocol: cAMP-Glo™ Assay
A common and robust method for quantifying cAMP levels is the cAMP-Glo™ Assay from Promega. This assay is a homogeneous, bioluminescent, high-throughput method to measure cAMP levels in cells. The principle is based on the competition of cAMP for binding sites on protein kinase A (PKA). When cAMP levels are high, PKA is activated, consuming ATP. The remaining ATP is then detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.
Materials
-
Cells expressing the target GPCR
-
Cell culture medium
-
Induction buffer
-
This compound (test compound)
-
Forskolin (a known adenylyl cyclase activator, used as a positive control for Gαi and a reference for Gαs)
-
cAMP-Glo™ Lysis Buffer
-
cAMP-Glo™ Detection Solution (containing PKA)
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Detailed Methodology
-
Cell Preparation:
-
Culture cells expressing the target GPCR to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in induction buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in induction buffer to generate a dose-response curve. Also, prepare solutions of positive and negative controls.
-
-
Assay Procedure:
-
Dispense 25 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Add 25 µL of the this compound serial dilutions or control solutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to stimulate the cells.
-
-
Cell Lysis and cAMP Detection:
-
Add 50 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and release of cAMP.
-
Add 50 µL of cAMP-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature to allow for PKA-cAMP binding.
-
-
Luminescence Detection:
-
Add 100 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation
The quantitative data from the cAMP production assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Compound | Concentration (µM) | Luminescence (RLU) | [cAMP] (nM) | % Activity (vs. Forskolin) |
| Vehicle | - | 1,500,000 | 0.5 | 0 |
| Forskolin | 10 | 150,000 | 10 | 100 |
| This compound | 0.01 | 1,200,000 | 1.5 | 20 |
| This compound | 0.1 | 900,000 | 3.0 | 45 |
| This compound | 1 | 450,000 | 6.5 | 75 |
| This compound | 10 | 200,000 | 9.0 | 95 |
| This compound | 100 | 160,000 | 9.8 | 103 |
Table 1: Representative data for this compound acting as a Gαs agonist. The luminescence values are inversely proportional to the cAMP concentration. The % activity is calculated relative to the maximum stimulation achieved with forskolin.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways for Gαs and Gαi-coupled receptors.
Caption: Gαs Signaling Pathway
Caption: Gαi Signaling Pathway
Experimental Workflow
The workflow for the cAMP-Glo™ assay is depicted below.
References
Investigating the Novelty of GL-331: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
GL-331 is a novel semi-synthetic analogue of epipodophyllotoxin, a class of compounds known for their potent anti-neoplastic activity. It functions as a topoisomerase II inhibitor, a critical enzyme in DNA replication and repair.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies. The novelty of this compound lies in its efficacy in various cancer cell lines and its distinct mechanism involving the activation of the Ataxia-Telangiectasia Mutated (ATM)-dependent DNA damage response pathway.
Core Mechanism of Action: Topoisomerase II Inhibition and DNA Damage Response
This compound exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA damage and the induction of cell cycle arrest.[2] Specifically, in human hepatocellular carcinoma HepG2 cells, this compound has been shown to trigger an S-phase arrest. This is initiated by the activation of the ATM kinase, a primary sensor of DNA double-strand breaks.[2]
Upon activation, ATM autophosphorylates at Ser1981 and subsequently phosphorylates a cascade of downstream targets.[2] This includes the phosphorylation of the histone variant H2AX (to form γ-H2AX), a key marker of DNA double-strand breaks. The ATM-dependent signaling further bifurcates into two critical pathways for cell cycle control:[2]
-
p53/p21 Pathway: ATM-mediated phosphorylation of p53 leads to its stabilization and activation, resulting in the upregulation of the cyclin-dependent kinase inhibitor p21.
-
Chk2/Cdc25A Pathway: ATM also phosphorylates and activates the checkpoint kinase 2 (Chk2), which in turn phosphorylates and targets the phosphatase Cdc25A for degradation.
The culmination of these signaling events is the inactivation of the Cyclin A/Cdk2 complex, a key driver of S-phase progression, thus enforcing the observed S-phase arrest. The dependence on ATM for this process has been confirmed by experiments showing that ATM siRNA can reverse these effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multiple Cancer Cell Lines | Various | < 10 | |
| NPC-TW01 | Nasopharyngeal Carcinoma | Not explicitly stated, but potent cytotoxicity reported |
Table 2: Phase II Clinical Trial and Pharmacokinetic Data of this compound in Gastric Cancer
| Parameter | Value | Unit | Notes |
| Clinical Trial Design | |||
| Phase | II | ||
| Patient Population | Previously treated Chinese gastric cancer patients | n=15 | |
| Dosing Regimen | 200 | mg/m²/day | 3-hour infusion for 5 days every 4 weeks |
| Pharmacokinetic Parameters | |||
| Mean Peak Plasma Concentration (Cmax) | 6 ± 4.1 | µg/mL | |
| A high peak concentration in one patient with neutropenic sepsis was noted | 16.8 | µg/mL | |
| Mean Systemic Clearance | 12.1 ± 7.2 | L/h/m² | This was noted to be lower than in the Phase I trial (23.3 ± 8.2 L/h/m²) |
| Clinical Outcome | |||
| Stable Disease | 5 out of 15 patients | Median survival of 240 days | |
| Progressive Disease | 9 out of 15 patients | Median survival of 80 days | |
| Conclusion | Ineffective at the tested dose and schedule in this patient population. |
Experimental Protocols
This section details the general methodologies for the key experiments used to characterize this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound for a specific time course (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the levels of specific phosphorylated proteins involved in the DNA damage response pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-H2AX (Ser139), anti-phospho-p53 (Ser15), anti-phospho-Chk2 (Thr68))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total proteins or a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: this compound signaling pathway leading to S-phase arrest.
Experimental Workflow for Investigating this compound's Mechanism of Action
Caption: Experimental workflow for this compound mechanism of action studies.
References
Initial Toxicity Screening of GL-331: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "GL-331" is treated as a hypothetical novel chemical entity (NCE) for the purpose of this guide. The following represents a standardized framework for the initial toxicity screening of a small molecule drug candidate and is not based on pre-existing data for a compound with this designation.
Introduction
The initial phase of toxicity screening for a novel chemical entity, such as this compound, is a critical step in the drug development pipeline. This stage aims to identify potential safety liabilities early, thereby reducing the risk of late-stage failures and minimizing resource expenditure. The primary objectives are to determine the compound's intrinsic toxicity, understand its dose-response relationship, and identify potential target organs for toxicity. This guide outlines a standard battery of in vitro and in vivo assays designed to build a preliminary safety profile for this compound.
General Workflow for Initial Toxicity Screening
The screening process follows a tiered approach, beginning with high-throughput in vitro assays to assess fundamental toxicities like cytotoxicity and genotoxicity. Promising candidates then advance to more complex studies, including acute in vivo toxicity assessments.
Caption: Workflow for the initial toxicity screening of a novel compound.
In Vitro Toxicity Profiling
In vitro assays are rapid, cost-effective methods to screen for specific types of toxicity using cell lines or isolated proteins.
Cytotoxicity Assessment
Cytotoxicity assays measure the concentration at which this compound induces cell death. This is a fundamental indicator of a compound's intrinsic toxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Genotoxicity Assessment
Genotoxicity assays evaluate the potential of a compound to damage DNA, which can lead to carcinogenesis.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction from rat liver).
-
Treatment: Plate the bacterial strains on a minimal agar plate with a small amount of histidine. Add different concentrations of this compound to a filter paper disc placed in the center of the plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Cardiotoxicity and Hepatotoxicity Screening
-
hERG Assay: Evaluates the potential of this compound to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation and cardiac arrhythmias. This is typically performed using automated patch-clamp electrophysiology.
-
Hepatotoxicity Assay: Utilizes human hepatocytes or cell lines like HepG2 to assess liver cell injury, often by measuring the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
Table 1: Summary of Hypothetical In Vitro Toxicity Data for this compound
| Assay Type | Endpoint | Cell Line/System | Result | Interpretation |
| Cytotoxicity | IC₅₀ (MTT Assay) | HepG2 | 45.2 µM | Moderate cytotoxicity. |
| IC₅₀ (MTT Assay) | HEK293 | > 100 µM | Low cytotoxicity in non-hepatic cells. | |
| Genotoxicity | Ames Test | S. typhimurium | Negative (with and without S9) | No evidence of mutagenicity. |
| Cardiotoxicity | hERG Inhibition | HEK293-hERG | IC₅₀ > 30 µM | Low risk of hERG-mediated cardiotoxicity. |
| Hepatotoxicity | ALT/AST Release | Primary Human Hepatocytes | No significant increase up to 50 µM | Low risk of direct hepatocyte injury. |
Apoptosis Signaling Pathway
Drug-induced cytotoxicity often proceeds through the activation of programmed cell death, or apoptosis. Understanding this pathway is crucial for interpreting cytotoxicity data. A compound like this compound could potentially trigger either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.
Caption: Simplified diagram of the apoptotic signaling cascade.
In Vivo Acute Toxicity Study
Following a favorable in vitro profile, an acute toxicity study in a relevant animal model (typically rodents) is conducted. This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity in a whole organism.
Experimental Protocol: Acute Single-Dose Toxicity Study (Rodent Model)
-
Animal Model: Use healthy, young adult Sprague-Dawley rats (n=3-5 per sex per group).
-
Dose Formulation: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at escalating single doses to different groups of animals. A typical study might include doses of 50, 200, and 1000 mg/kg. A vehicle control group is also included.
-
Observation Period: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for 14 days. Record body weights at regular intervals.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious clinical signs. Identify any target organs based on gross and microscopic findings.
Table 2: Summary of Hypothetical Acute Toxicity Data for this compound in Rats
| Dose Group (mg/kg) | Sex | Mortality | Key Clinical Signs | Target Organs (Histopathology) |
| Vehicle Control | M / F | 0/10 | None observed | No significant findings |
| 50 | M / F | 0/10 | None observed | No significant findings |
| 200 | M / F | 0/10 | Mild, transient lethargy within 4 hours | No significant findings |
| 1000 | M / F | 2/10 | Severe lethargy, piloerection, hunched posture | Mild to moderate liver necrosis |
| Conclusion | - | - | MTD: 200 mg/kg. Target Organ: Liver at high doses. | - |
Data Interpretation and Risk Assessment
The final step involves integrating all in vitro and in vivo data to make a go/no-go decision.
Caption: Decision-making tree based on initial toxicity data.
Based on the hypothetical data generated:
-
This compound shows moderate in vitro cytotoxicity, primarily towards liver cells, but at concentrations likely well above the therapeutic window.
-
It is not genotoxic and has a low risk of causing cardiac arrhythmias via hERG inhibition.
-
The acute in vivo study confirms the liver as a potential target organ, but only at high doses, establishing an MTD of 200 mg/kg.
GL-331: A Focused Examination of a Topoisomerase II Inhibitor Erroneously Associated with Metabolic Disorder Research
A comprehensive review of available scientific literature reveals that GL-331, a derivative of podophyllotoxin, is a topoisomerase II inhibitor primarily investigated for its applications in oncology. Contrary to the specified topic, there is no substantial body of research supporting the investigation of this compound for the treatment of metabolic disorders such as diabetes, obesity, or dyslipidemia. This whitepaper aims to clarify the established role of this compound as an anti-cancer agent and address the apparent misconception regarding its use in metabolic research, providing a guide for researchers, scientists, and drug development professionals.
Core Research Focus: this compound in Oncology
This compound is a homolog of etoposide (VP-16), a well-known chemotherapeutic agent.[1] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
Clinical investigations have centered on its potential as a treatment for various cancers. Notably, this compound has undergone Phase II clinical trials for gastric cancer.[2][3] Research has also highlighted its efficacy in killing various cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.[1]
Addressing the "Metabolic Disorders" Misconception
The association of this compound with metabolic disorders appears to be unfounded based on current scientific literature. The term "metabolism" in the context of this compound research has been found to refer to:
-
Drug Metabolism: Pharmacokinetic studies have been conducted to understand how the human body metabolizes, or processes, this compound.
-
Cancer Cell Metabolism: The metabolic state of a cancer cell can influence its susceptibility to topoisomerase II inhibitors. However, this line of inquiry is aimed at enhancing cancer treatment, not at treating primary metabolic diseases.
-
Broader Chemical Class Properties: this compound belongs to the lignan family of compounds. Some lignans, as a broad class of plant-derived molecules, have been investigated for potential benefits in lifestyle-related diseases, including diabetes. However, this does not translate to specific research on this compound for these conditions.
A citation in a study on human coronary arterial smooth muscle cells under high glucose conditions mentions a paper on this compound's effect on HIF-1α expression in a lung cancer model, but this is within a list of general citations and does not imply research into this compound for metabolic disorders.
Mechanism of Action: Topoisomerase II Inhibition
The established mechanism of action for this compound is central to its role as an anti-cancer agent. The following diagram illustrates the general pathway of topoisomerase II inhibition.
Summary of this compound Research Findings
Due to the lack of research on this compound in metabolic disorders, it is not possible to provide quantitative data tables or detailed experimental protocols relevant to this topic. The available data exclusively pertains to its oncology applications.
| Study Area | Key Findings | Citations |
| Oncology | This compound is a topoisomerase II inhibitor and an analogue of etoposide. | |
| It has been evaluated in Phase II clinical trials for gastric cancer. | ||
| Demonstrates cytotoxicity against various cancer cell lines, including multi-drug resistant ones. | ||
| Induces apoptosis by causing double-strand DNA breaks. | ||
| Metabolic Disorders | No dedicated research or clinical trials found for this compound in primary metabolic disorders. | N/A |
Conclusion
The inquiry into "this compound research in metabolic disorders" has revealed a fundamental misattribution of the compound's therapeutic target. This compound is an investigational anti-cancer agent, and its mechanism of action is well-defined within the context of oncology. For researchers, scientists, and drug development professionals, it is crucial to recognize that the current body of scientific evidence does not support a role for this compound in the treatment of metabolic disorders. Future research efforts should be guided by its established function as a topoisomerase II inhibitor in cancer therapy.
References
- 1. A novel podophyllotoxin-derived compound GL331 is more potent than its congener VP-16 in killing refractory cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Phase II and pharmacokinetic study of GL331 in previously treated Chinese gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GL-331 Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-331 is a potent topoisomerase II inhibitor that has demonstrated significant anti-cancer activity in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture-based research. The protocols outlined below cover cell viability assays, apoptosis analysis, and western blotting to investigate the mechanism of action of this compound. Quantitative data from studies on hepatocellular carcinoma (HepG2), glioma (C6), and nasopharyngeal carcinoma (NPC-TW01) cell lines are summarized to facilitate experimental design and data interpretation.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. This inhibition leads to DNA damage, triggering a DNA damage response (DDR). In cancer cells, this response activates signaling pathways that result in cell cycle arrest and apoptosis (programmed cell death). Key molecular players in the this compound-induced signaling cascade include Ataxia Telangiectasia Mutated (ATM) kinase, p53, p21, and Chk2. The specific phase of cell cycle arrest appears to be cell-line dependent, with S-phase arrest observed in HepG2 cells and G2/M-phase arrest in C6 glioma cells.[1]
Signaling Pathway
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic and cell cycle effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| C6 Glioma | Glioma | 24 | 68.2 |
| 48 | 25.4 | ||
| 72 | 13.9[2] | ||
| HepG2 | Hepatocellular Carcinoma | Not Reported | Not Reported |
| NPC-TW01 | Nasopharyngeal Carcinoma | Not Reported | Not Reported |
Table 2: Effect of this compound on Cell Cycle Distribution in C6 Glioma Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | ~60% | ~25% | ~15% |
| This compound (10 nM, 48h) | Decreased | Decreased | Increased |
| This compound (100 nM, 48h) | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: Specific percentages were not provided in the source material, but a significant accumulation in the G2/M phase was reported.[3]
Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment | Effect on Cell Cycle |
| This compound | Induction of S-phase arrest |
Note: Quantitative percentages for each cell cycle phase were not detailed in the available literature.[1]
Experimental Protocols
Cell Culture
HepG2 (Hepatocellular Carcinoma)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.
C6 Glioma (Rat Glioma)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency. Detach with 0.25% Trypsin-EDTA and split at a ratio of 1:5 to 1:10.
NPC-TW01 (Nasopharyngeal Carcinoma)
-
Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach with 0.25% Trypsin-EDTA and split at a ratio of 1:4 to 1:8.
Experimental Workflow
References
- 1. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis and cell cycle arrest in glioma cells by GL331 (a topoisomerase II inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GL-331 in Preclinical Research
Introduction:
GL-331 is identified as a potent topoisomerase II inhibitor. Its mechanism of action involves the induction of DNA damage, which subsequently triggers a cellular response leading to cell cycle arrest, particularly in the S phase.[1] This activity makes this compound a compound of interest for investigation as an anti-cancer agent. The following application notes and protocols are designed to guide researchers in the evaluation of this compound in preclinical animal models for its potential anti-tumor efficacy.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks. In cancer cell lines, such as human hepatocellular carcinoma HepG2 cells, this DNA damage activates the Ataxia Telangiectasia Mutated (ATM) protein kinase.[1] Activated ATM then phosphorylates a cascade of downstream targets, including Chk2 and p53, which in turn leads to the inactivation of Cyclin A/Cdk2 complexes and induces cell cycle arrest in the S phase.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cell cycle arrest.
Preclinical Evaluation of this compound in Animal Models
The following protocols are representative examples for evaluating the anti-tumor efficacy of a topoisomerase II inhibitor like this compound in a xenograft mouse model.
Experimental Workflow
References
Application Notes and Protocols for In Vivo Research: GL-331
A comprehensive review of publicly available data reveals a notable absence of in vivo research and established dosage guidelines for a compound specifically designated as "GL-331." Searches for "this compound" in scientific literature and preclinical research databases have yielded ambiguous results, with the designation corresponding to multiple, unrelated entities. This ambiguity prevents the formulation of specific in vivo dosage recommendations and detailed experimental protocols.
It is crucial for researchers to verify the precise identity of the compound of interest, as "this compound" may refer to:
-
A Topoisomerase II Inhibitor: An in vitro study on human hepatocellular carcinoma (HepG2) cells identified this compound as a topoisomerase II inhibitor that induces S phase cell cycle arrest through an ATM-dependent DNA damage response.[1] However, this study was limited to cell cultures and did not investigate the compound in animal models, meaning no in vivo dosage was established.
-
A Gene Therapy Product (BMN 331): This designation is used for an adeno-associated virus (AAV5)-based gene therapy vector (AAV5-hSERPING1) being developed for the treatment of Hereditary Angioedema (HAE).[2][3][4] The dosage for such a product is determined by vector genomes and is not comparable to that of a small molecule drug.
-
A Commercial Product Name: "this compound" is also the model number for a brand of firearm sights, which is not relevant to biomedical research.[5]
Other compounds with similar alphanumeric designations, such as the cannabinoid quinone HU-331, the aldose reductase inhibitor CKD-331, and the GLP-1 receptor agonist LY3502970, have distinct mechanisms of action and their preclinical data should not be extrapolated to "this compound".
Due to the lack of specific in vivo data for a research compound labeled "this compound," this document will provide a generalized framework and key considerations for researchers planning to conduct in vivo studies with a novel topoisomerase II inhibitor, based on the in vitro findings for the compound mentioned in the study by Lin et al.
General Protocols for a Novel Topoisomerase II Inhibitor
Should a researcher possess a topoisomerase II inhibitor they have designated as this compound, the following general experimental protocols should be considered.
Table 1: Key Preclinical In Vivo Assessments for a Novel Topoisomerase II Inhibitor
| Experiment | Purpose | Key Parameters to Measure | Typical Animal Models |
| Maximum Tolerated Dose (MTD) Study | To determine the highest dose that does not cause unacceptable toxicity. | Body weight, clinical signs of toxicity, mortality, hematology, clinical chemistry. | Mice (e.g., C57BL/6, BALB/c), Rats (e.g., Sprague-Dawley, Wistar) |
| Pharmacokinetic (PK) Study | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Plasma concentration over time, half-life, clearance, volume of distribution. | Mice, Rats, or other relevant species. |
| Efficacy Study in Xenograft Model | To evaluate the anti-tumor activity of the compound. | Tumor volume, tumor weight, survival, biomarkers of target engagement. | Nude mice or SCID mice bearing human tumor xenografts (e.g., HepG2) |
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the in vivo evaluation of a novel anti-cancer compound.
Caption: A generalized workflow for the in vivo preclinical assessment of a novel therapeutic agent.
Signaling Pathway
Based on the in vitro study, this compound is suggested to act as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell cycle arrest. The proposed signaling cascade is depicted below.
Caption: Proposed signaling pathway for this compound-induced S phase arrest in HepG2 cells.
References
- 1. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gene Therapy Study of BMN 331 in Subjects With Hereditary Angioedema | BioMarin Clinical Trials [clinicaltrials.biomarin.com]
- 3. UCSD Hereditary Angioedema Trial → Gene Therapy Study of BMN 331 in Subjects With Hereditary Angioedema [clinicaltrials.ucsd.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound | AMERIGLO.com [ameriglo.com]
Application Notes and Protocols for GL-331 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct data on the administration of GL-331 in murine models is publicly available. The following protocols are based on general best practices for compound administration in mice and should be adapted and optimized for specific experimental needs. The provided pharmacokinetic data is from a related but distinct compound, YZG-331, and serves as an illustrative example.
Introduction
This compound is an epidophyllotoxin analogue that functions as a topoisomerase II inhibitor.[1] It has been investigated for its potential as an anticancer agent.[1] Preclinical studies in murine models are essential to evaluate its efficacy, toxicity, and pharmacokinetic profile. This document provides detailed protocols for common administration routes in mice and guidance on data presentation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in mice, the following table summarizes pharmacokinetic parameters for a different sedative-hypnotic compound, YZG-331, following oral administration in mice, to serve as an example for data presentation.[2][3]
Table 1: Example Pharmacokinetic Parameters of YZG-331 in Mice Following a Single Oral Administration
| Parameter | Unit | Value (at 20 mg/kg) |
| Cmax (Mean) | µg/mL | 4.07 |
| Tmax | h | 0.25 |
| MRT | h | 3.45 ± 0.29 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; MRT: Mean residence time.
Experimental Protocols
The selection of an administration route depends on the experimental goals, the physicochemical properties of this compound, and the desired pharmacokinetic profile. Common routes for compound administration in mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.
General Preparation for Administration
-
Compound Formulation: this compound should be dissolved in a sterile, isotonic vehicle suitable for the chosen administration route. The formulation should be non-irritating and administered at an appropriate pH.
-
Animal Restraint: Proper and gentle restraint is crucial for accurate administration and animal welfare. One-handed or two-handed manual restraint, or the use of restraint devices, can be employed.
-
Dosage Calculation: Calculate the precise volume to be administered based on the animal's body weight and the desired dose.
Intravenous (IV) Injection
This route ensures immediate and complete bioavailability. The lateral tail veins are the most common sites for IV injection in mice.
Protocol:
-
Warm the mouse's tail using a heat lamp or warm water to induce vasodilation.
-
Place the mouse in a restraint device.
-
Disinfect the injection site with an appropriate antiseptic.
-
Using a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the this compound solution, observing for any signs of extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Recommended Maximum Volume: < 0.2 mL
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Protocol:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to displace the abdominal organs.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution.
-
Withdraw the needle.
Recommended Maximum Volume: < 2-3 mL
Subcutaneous (SC) Injection
This route provides a slower, more sustained absorption of the compound.
Protocol:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the area to aid dispersion.
Recommended Maximum Volume: < 2-3 mL
Oral Gavage (PO)
Oral gavage is used to administer precise doses of a compound directly into the stomach.
Protocol:
-
Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Restrain the mouse firmly in an upright position.
-
Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If the animal struggles or gasps, withdraw the needle immediately.
-
Once the needle is in the stomach, administer the this compound solution.
-
Slowly withdraw the needle.
Recommended Maximum Volume: Dependent on mouse size, typically < 1 mL for an adult mouse.
Visualizations
Signaling Pathway of this compound
This compound, as a topoisomerase II inhibitor, induces a DNA damage response. This response is mediated in an ATM-dependent manner, leading to cell cycle arrest.
Caption: this compound induced ATM-dependent DNA damage response pathway.
Experimental Workflow for Pharmacokinetic Study
A typical workflow for a pharmacokinetic study in mice involves several key steps from administration to data analysis.
Caption: General workflow for a murine pharmacokinetic study.
References
- 1. Phase II and pharmacokinetic study of GL331 in previously treated Chinese gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
Application Notes and Protocols for GL-331: A Novel Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GL-331 is a novel podophyllotoxin derivative identified as a topoisomerase II poison.[1] This document provides detailed application notes and protocols for the preparation, handling, and experimental use of this compound. Due to the limited availability of specific quantitative data on the solution preparation and stability of this compound in publicly accessible literature, this guide also includes generalized protocols for determining these properties for a novel research compound. The provided experimental protocols are based on established methods for evaluating topoisomerase II inhibitors and can be adapted for use with this compound.
Introduction to this compound
This compound is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan. Like other podophyllotoxin derivatives, such as etoposide, this compound exerts its biological activity by inhibiting topoisomerase II. This enzyme is crucial for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex between topoisomerase II and DNA, this compound leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism of action makes this compound a compound of interest for cancer research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₄N₂O₉ | PubChem |
| Molecular Weight | 520.5 g/mol | PubChem |
| IUPAC Name | (5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro-5H-benzo[f][1][2]benzodioxol-6-one | PubChem |
| Mechanism of Action | Topoisomerase II Inhibitor | PubChem |
Solution Preparation and Handling
As specific solubility and stability data for this compound are not widely published, the following are general guidelines for handling novel podophyllotoxin derivatives. It is strongly recommended that researchers perform small-scale solubility and stability tests before preparing large quantities of stock solutions.
Recommended Solvents
Podophyllotoxin and its derivatives are often sparingly soluble in aqueous solutions but show good solubility in organic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Alternative Solvents: Ethanol or other polar aprotic solvents may also be suitable, but their use should be validated for the specific experimental conditions.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Storage of Solid Compound:
-
Store the solid this compound powder at -20°C in a desiccator, protected from light and moisture.
Storage of Stock Solutions:
-
Store the DMSO stock solutions at -20°C or -80°C for long-term storage.
-
For short-term use, an aliquot can be stored at 4°C for a few days, protected from light.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Stability Considerations:
-
The stability of this compound in aqueous media is expected to be limited. It is recommended to prepare fresh dilutions in culture medium or buffer immediately before each experiment.
-
Protect solutions from direct light exposure, as podophyllotoxin derivatives can be light-sensitive.
Protocol for Determining Solution Stability
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and at various temperatures.
Objective: To determine the degradation rate of this compound in solution over time under different storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental solvent (e.g., cell culture medium, phosphate-buffered saline)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-blocking foil or amber tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Method:
-
Prepare a working solution of this compound at a known concentration in the experimental solvent.
-
Aliquot the solution into multiple amber tubes for each condition to be tested (e.g., different temperatures, light vs. dark).
-
Store the aliquots under the specified conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the concentration of the intact this compound.
-
The initial time point (T=0) serves as the 100% reference.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the half-life (t₁/₂) of this compound under each condition.
Table 2: Example of a Stability Study Data Table
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.2 | 93.1 | 81.7 |
| 24 | 95.0 | 82.4 | 60.2 |
| 48 | 90.3 | 68.1 | 36.4 |
Experimental Protocols
In Vitro Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay determines the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.
Principle: Topoisomerase IIα relaxes supercoiled DNA and decatenates kDNA, a network of interlocked DNA minicircles. Inhibitors of the enzyme prevent this process, leaving the kDNA in its catenated form, which can be visualized by agarose gel electrophoresis as it remains in the well, while the decatenated products migrate into the gel.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Nuclease-free water
-
Stop Buffer/Loading Dye
-
1% Agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe)
-
TAE or TBE buffer for electrophoresis
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, a typical setup would be:
-
2 µL 10X Topoisomerase II Assay Buffer
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL this compound at various concentrations (or DMSO for vehicle control)
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire volume of each reaction mixture into the wells of the prepared agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV or blue light.
Expected Results:
-
No Enzyme Control: A single band of catenated kDNA in the well.
-
Vehicle Control (DMSO): Decatenated DNA products migrating into the gel.
-
This compound/Etoposide: Inhibition of decatenation, resulting in a dose-dependent increase in the amount of kDNA remaining in the well.
Cell-Based Assay for Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Visualizations
Signaling Pathway of Topoisomerase II Poisons
Caption: Mechanism of action of this compound as a topoisomerase II poison.
Experimental Workflow for Evaluating this compound
References
Application Notes and Protocols for Investigating the Cardiovascular Effects of GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents initially developed for the management of type 2 diabetes.[1][2][3][4] Beyond their glycemic control, extensive research and large-scale cardiovascular outcome trials have revealed their significant cardioprotective effects.[5] These agents have been shown to reduce the risk of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The cardiovascular benefits are attributed to a combination of indirect effects, such as improvements in blood pressure, lipid profiles, and weight loss, as well as direct actions on the cardiovascular system.
GLP-1 receptors are expressed in various cardiovascular tissues, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells, providing a basis for their direct cardiovascular effects. This document provides detailed application notes and protocols for researchers investigating the cardiovascular effects of GLP-1 receptor agonists, with a focus on key experimental models and data interpretation.
Cardiovascular Effects of GLP-1 Receptor Agonists: Summary of Clinical Trial Data
Multiple large-scale clinical trials have demonstrated the cardiovascular benefits of GLP-1 receptor agonists. The following tables summarize key quantitative data from meta-analyses of these trials.
Table 1: Effect of GLP-1 Receptor Agonists on Major Adverse Cardiovascular Events (MACE) and Mortality
| Outcome | Hazard Ratio (95% CI) | Risk Reduction | Reference |
| MACE (3-point) | 0.87 (0.83-0.91) | 13% | |
| Cardiovascular Death | 0.87 (0.81-0.92) | 13% | |
| All-Cause Mortality | 0.88 (0.84-0.92) | 12% | |
| Non-fatal Myocardial Infarction | 0.90 (0.83-0.98) | 10% | |
| Non-fatal Stroke | 0.83 (0.76-0.92) | 17% | |
| Hospitalization for Heart Failure | 0.91 (0.83-0.99) | 9% |
Table 2: Effects of GLP-1 Receptor Agonists on Cardiovascular Risk Factors
| Risk Factor | Effect | Reference |
| Systolic Blood Pressure | Reduction of 2-6 mmHg | |
| Body Weight | Mean loss of 0.4 to 5.1 kg | |
| Total Cholesterol | Reduction | |
| Triglycerides | Reduction |
Signaling Pathways
The cardioprotective effects of GLP-1 receptor agonists are mediated through the activation of several intracellular signaling pathways upon binding to the GLP-1 receptor, a G-protein coupled receptor. The primary downstream cascades involve the activation of protein kinase A (PKA) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.
Caption: GLP-1R signaling cascade in cardiovascular cells.
Experimental Protocols
In Vivo Model: Myocardial Ischemia-Reperfusion Injury in Rodents
This protocol describes the investigation of a GLP-1 receptor agonist's effect on myocardial infarct size and cardiac function in a rodent model of ischemia-reperfusion injury.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
GLP-1 receptor agonist of interest
-
Vehicle control (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Ventilator
-
ECG monitoring system
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Intubate the animal and provide mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by ST-segment elevation on the ECG and paling of the myocardial tissue.
-
After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion.
-
Administer the GLP-1 receptor agonist or vehicle at a predetermined time point (e.g., just before reperfusion).
-
Monitor ECG and hemodynamics throughout the procedure.
-
After the reperfusion period (e.g., 24 hours), re-anesthetize the animal.
-
Excise the heart for analysis.
-
To delineate the area at risk and the infarcted area, cannulate the aorta and perfuse with Evans blue dye, followed by sectioning the heart and staining with TTC.
-
Quantify the infarct size as a percentage of the area at risk.
Caption: Workflow for in vivo myocardial ischemia-reperfusion model.
Ex Vivo Model: Langendorff-Perfused Isolated Heart
This model allows for the assessment of direct cardiac effects of a GLP-1 receptor agonist independent of systemic influences.
Materials:
-
Rodent heart
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
GLP-1 receptor agonist of interest
-
Intraventricular balloon catheter
-
Pressure transducer and data acquisition system
Procedure:
-
Heparinize and anesthetize the animal.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize.
-
Introduce the GLP-1 receptor agonist into the perfusion buffer at various concentrations.
-
Record cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+/- dP/dt).
Caption: Protocol for ex vivo Langendorff heart perfusion.
In Vitro Model: Cultured Cardiomyocytes and Endothelial Cells
This protocol is for investigating the cellular mechanisms of GLP-1 receptor agonists.
Materials:
-
Primary cardiomyocytes (e.g., neonatal rat ventricular myocytes) or a cardiomyocyte cell line (e.g., H9c2)
-
Primary endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture reagents
-
GLP-1 receptor agonist of interest
-
Reagents for inducing cellular stress (e.g., hypoxia/reoxygenation, high glucose)
-
Assay kits for apoptosis (e.g., TUNEL), oxidative stress (e.g., DHE staining), and nitric oxide production (e.g., Griess assay)
-
Antibodies for Western blotting (e.g., phospho-Akt, total-Akt, phospho-eNOS, total-eNOS)
Procedure:
-
Culture cardiomyocytes or endothelial cells to the desired confluency.
-
Pre-treat the cells with the GLP-1 receptor agonist for a specified duration.
-
Induce cellular stress (e.g., expose to hypoxic conditions followed by reoxygenation).
-
For apoptosis and oxidative stress assays: Stain the cells according to the manufacturer's protocol and analyze using fluorescence microscopy or flow cytometry.
-
For nitric oxide production (in endothelial cells): Collect the cell culture supernatant and measure nitrite levels using the Griess assay.
-
For signaling pathway analysis: Lyse the cells and perform Western blotting to determine the phosphorylation status of key signaling proteins like Akt and eNOS.
Conclusion
The investigation of GLP-1 receptor agonists in the context of cardiovascular disease is a rapidly evolving field. The protocols and information provided herein offer a framework for researchers to explore the multifaceted cardioprotective mechanisms of these agents. By employing a combination of in vivo, ex vivo, and in vitro models, a comprehensive understanding of their therapeutic potential can be achieved, paving the way for novel strategies in cardiovascular medicine.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. GLP-1 agonists | Diabetes UK [diabetes.org.uk]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. GLP-1 Receptor Agonists for Type 2 Diabetes: Benefits, Risks, and More [healthline.com]
- 5. Evaluating Cardiovascular Benefits of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) in Type 2 Diabetes Mellitus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GLP-1 Receptor Agonists in Obesity and Weight Management
Absence of Public Data on GL-331 in Obesity and Weight Loss Research
As of late 2025, a thorough review of publicly accessible scientific literature, clinical trial databases, and research publications has yielded no specific information on a compound designated "this compound" for the treatment of obesity and weight loss. This suggests that this compound may be an internal discovery codename not yet disclosed publicly, a discontinued project, or a compound that has not yet entered published research phases.
To fulfill the user's request for detailed Application Notes and Protocols, the following information is based on a well-characterized and clinically validated class of molecules used for obesity and weight loss: Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs). The data and protocols provided are representative of the research and development process for a compound in this class and are intended to serve as a template for how such information would be presented for a compound like this compound, should it fall within this therapeutic category.
Introduction:
Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1. These compounds have demonstrated significant efficacy in promoting weight loss and improving glycemic control. Their mechanism of action involves multiple physiological pathways that regulate appetite, food intake, and glucose metabolism. In the context of obesity research, GLP-1 RAs are investigated for their effects on body weight reduction, adiposity, and associated metabolic parameters.
Mechanism of Action:
GLP-1 RAs exert their effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Key downstream effects relevant to weight loss include:
-
Central Appetite Regulation: Activation of GLP-1 receptors in the hypothalamus and other brain regions involved in appetite control leads to increased satiety and reduced hunger.
-
Delayed Gastric Emptying: GLP-1 RAs slow the rate at which food leaves the stomach, contributing to a prolonged feeling of fullness and reduced overall calorie intake.
-
Glucose-Dependent Insulin Secretion: In the pancreas, GLP-1 RAs enhance the secretion of insulin from beta cells in response to elevated blood glucose levels, improving glycemic control.
Quantitative Data Summary
The following tables summarize representative data from clinical trials of GLP-1 Receptor Agonists in individuals with obesity.
Table 1: Efficacy in Weight Reduction (Representative Phase 3 Clinical Trial Data)
| Parameter | Placebo Group | GLP-1 RA Treatment Group |
| Mean Change in Body Weight from Baseline (%) | -2.4% | -14.9% |
| Proportion of Patients Achieving ≥5% Weight Loss | 31.5% | 86.4% |
| Proportion of Patients Achieving ≥10% Weight Loss | 12.0% | 69.1% |
| Proportion of Patients Achieving ≥15% Weight Loss | 4.8% | 50.5% |
| Mean Change in Waist Circumference (cm) | -3.5 cm | -13.5 cm |
Table 2: Effects on Cardiometabolic Parameters (Representative Data)
| Parameter | Placebo Group | GLP-1 RA Treatment Group |
| Change in Systolic Blood Pressure (mmHg) | -1.5 | -6.2 |
| Change in Diastolic Blood Pressure (mmHg) | -0.9 | -3.4 |
| Change in HbA1c (%) | -0.1 | -1.3 |
| Change in Fasting Plasma Glucose (mg/dL) | -1.8 | -34.2 |
| Change in Triglycerides (%) | -4.2% | -27.8% |
| Change in LDL Cholesterol (%) | +1.9% | -7.5% |
Experimental Protocols
The following are representative protocols for preclinical and clinical evaluation of a GLP-1 Receptor Agonist in obesity research.
Protocol 1: Preclinical Evaluation of Weight Loss in a Diet-Induced Obese (DIO) Mouse Model
1. Objective: To assess the effect of a novel GLP-1 RA on body weight, food intake, and body composition in a mouse model of obesity.
2. Materials:
- Male C57BL/6J mice (8 weeks old)
- High-Fat Diet (HFD; 60% kcal from fat)
- Standard chow diet
- Test GLP-1 RA compound
- Vehicle control (e.g., sterile saline)
- Metabolic cages for food and water intake monitoring
- EchoMRI or similar instrument for body composition analysis
3. Methodology:
- Induction of Obesity: Mice are fed an HFD for 10-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
- Baseline Measurements: Body weight, food intake, and body composition (fat mass, lean mass) are measured before the start of treatment.
- Treatment Administration: Obese mice are randomly assigned to treatment groups (e.g., vehicle control, low-dose GLP-1 RA, high-dose GLP-1 RA). The compound is administered daily or as per its pharmacokinetic profile (e.g., subcutaneous injection).
- Monitoring: Body weight and food intake are recorded daily. Body composition is assessed weekly.
- Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between treatment and control groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Gastric Emptying in Human Subjects
1. Objective: To evaluate the effect of a GLP-1 RA on the rate of gastric emptying in healthy volunteers or patients with obesity.
2. Materials:
- Test GLP-1 RA compound
- Placebo control
- Standardized test meal labeled with a non-radioactive isotope (e.g., ¹³C-spirulina)
- Breath collection bags
- Isotope-ratio mass spectrometer
3. Methodology:
- Study Design: A randomized, double-blind, placebo-controlled crossover study design is often employed.
- Treatment: Participants receive a single dose of the GLP-1 RA or placebo.
- Gastric Emptying Test: After a specified time post-dosing, participants consume the standardized ¹³C-labeled test meal.
- Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15 minutes for 4 hours) to measure the amount of ¹³CO₂ exhaled.
- Data Analysis: The rate of ¹³CO₂ excretion is used to calculate the gastric emptying half-time (t₅₀). Differences in t₅₀ between the GLP-1 RA and placebo phases are analyzed statistically.
Visualizations
Caption: Simplified signaling pathway of GLP-1 Receptor Agonists in weight loss.
Caption: Experimental workflow for preclinical evaluation in a DIO mouse model.
Application Notes and Protocols for Testing GL-331 in Pancreatic Beta-Cells
For Research Use Only
Introduction
GL-331 is a novel podophyllotoxin-derived compound, recognized as a topoisomerase II inhibitor.[1][2] Its primary characterization in scientific literature pertains to its efficacy as an anti-cancer agent, where it has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] While its effects on neoplastic cells are documented, its impact on non-cancerous, specialized cell types such as pancreatic beta-cells remains unexplored. Pancreatic beta-cells are crucial for glucose homeostasis through the regulated secretion of insulin.[3] Dysfunction or death of these cells leads to diabetes mellitus.
This document provides a comprehensive set of protocols to investigate the potential effects of this compound on pancreatic beta-cell function and viability. The following application notes are intended for researchers, scientists, and drug development professionals interested in screening the effects of this compound or similar compounds on pancreatic beta-cells. The protocols cover key aspects of beta-cell health and function, including cell viability, apoptosis, glucose-stimulated insulin secretion (GSIS), and intracellular signaling pathways.
Hypothesized Signaling Pathways of this compound in Pancreatic Beta-Cells
Given that this compound is a topoisomerase II inhibitor, it is hypothesized that in pancreatic beta-cells, it may interfere with DNA replication and repair, leading to the activation of DNA damage response pathways. This could subsequently trigger apoptosis through the intrinsic pathway, involving the activation of caspases. It is also plausible that this compound could have off-target effects on other signaling cascades crucial for beta-cell function, such as those regulating insulin secretion.
Experimental Workflow
The following diagram outlines the general workflow for testing the effects of this compound on pancreatic beta-cells.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Pancreatic Beta-Cell Viability and Apoptosis
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle Control | 0 | 100 ± 5.2 | 4.5 ± 1.1 | 2.1 ± 0.5 |
| This compound | 0.1 | 95.3 ± 4.8 | 6.2 ± 1.5 | 3.0 ± 0.7 |
| This compound | 1 | 72.1 ± 6.1 | 15.8 ± 2.3 | 8.5 ± 1.2 |
| This compound | 10 | 45.6 ± 5.5 | 35.2 ± 3.1 | 18.9 ± 2.0 |
| Staurosporine (Positive Control) | 1 | 20.4 ± 3.9 | 50.1 ± 4.5 | 25.3 ± 2.8 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Concentration (µM) | Basal Glucose (2.8 mM) Insulin (ng/mg protein) | Stimulated Glucose (16.7 mM) Insulin (ng/mg protein) | Stimulation Index |
| Vehicle Control | 0 | 1.2 ± 0.2 | 12.5 ± 1.8 | 10.4 |
| This compound | 0.1 | 1.1 ± 0.3 | 11.8 ± 1.5 | 10.7 |
| This compound | 1 | 1.0 ± 0.2 | 8.2 ± 1.1 | 8.2 |
| This compound | 10 | 0.9 ± 0.1 | 4.5 ± 0.8 | 5.0 |
| Diazoxide (Inhibitor) | 250 | 1.3 ± 0.3 | 1.5 ± 0.4 | 1.2 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 3: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) and cAMP Levels
| Treatment Group | Concentration (µM) | Peak [Ca²⁺]i (F/F₀) under High Glucose | Intracellular cAMP (pmol/mg protein) |
| Vehicle Control | 0 | 2.5 ± 0.3 | 8.5 ± 1.2 |
| This compound | 0.1 | 2.4 ± 0.4 | 8.1 ± 1.5 |
| This compound | 1 | 1.8 ± 0.2 | 6.2 ± 0.9 |
| This compound | 10 | 1.3 ± 0.1 | 4.3 ± 0.7 |
| Forskolin (Positive Control) | 10 | N/A | 25.6 ± 3.1** |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Pancreatic Beta-Cell Culture
This protocol describes the standard culture of a pancreatic beta-cell line, such as MIN6 or INS-1 cells, which are commonly used models for studying insulin secretion and beta-cell biology.
Materials:
-
MIN6 or INS-1 cell line
-
DMEM (High Glucose) supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator.
-
For passaging, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Change the medium every 2-3 days.
Cell Viability and Apoptosis Assays
This protocol details the assessment of this compound's effect on beta-cell viability using an MTT assay and apoptosis using Annexin V/PI staining followed by flow cytometry.
2.1 MTT Assay for Cell Viability
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound stock solution
Procedure:
-
Seed beta-cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-72 hours.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2.2 Annexin V/PI Apoptosis Assay
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed beta-cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 100 µL of binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of beta-cells to secrete insulin in response to glucose, a key indicator of their function.
Materials:
-
24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose.
-
This compound
-
Insulin ELISA kit
Procedure:
-
Seed beta-cells in 24-well plates and grow to ~80% confluency.
-
Pre-incubate cells with desired concentrations of this compound in culture medium for 24 hours.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 1 hour at 37°C.
-
Aspirate the buffer and add fresh KRBH with 2.8 mM glucose (basal) containing the respective this compound concentrations. Incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Aspirate the buffer and add KRBH with 16.7 mM glucose (stimulatory) containing this compound. Incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
Lyse the cells to measure total protein content for normalization.
-
Measure insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Calculate the stimulation index (stimulated insulin / basal insulin).
Intracellular Calcium ([Ca²⁺]i) Imaging
This protocol assesses changes in intracellular calcium concentration, a critical step in insulin exocytosis.
Materials:
-
Glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Seed beta-cells on glass-bottom dishes.
-
Treat with this compound for the desired duration (e.g., 24 hours).
-
Load the cells with 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with HBSS containing basal (2.8 mM) glucose.
-
Switch to HBSS with stimulatory (16.7 mM) glucose and record the changes in fluorescence intensity over time.
-
For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use excitation at 488 nm and measure emission at 520 nm.
-
Analyze the data by calculating the ratio of fluorescence intensities (F/F₀) to represent changes in [Ca²⁺]i.
Intracellular cAMP Measurement
This protocol measures the levels of cyclic AMP (cAMP), a key second messenger that potentiates insulin secretion.
Materials:
-
12-well plates
-
cAMP ELISA kit or other cAMP assay kits
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
Procedure:
-
Seed beta-cells in 12-well plates.
-
Treat with this compound for the desired duration.
-
Incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15 minutes to prevent cAMP degradation.
-
Stimulate the cells with a known activator of adenylyl cyclase (e.g., 10 µM Forskolin) as a positive control, or with high glucose.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
-
Normalize cAMP levels to the total protein content of the cell lysate.
Western Blot Analysis
This protocol is for analyzing the expression and activation of key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-p53, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
- 1. In vitro evaluation of GL331's cancer cell killing and apoptosis-inducing activity in combination with other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and cell cycle arrest in glioma cells by GL331 (a topoisomerase II inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GL-331 in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
A comprehensive review of publicly available data reveals no specific therapeutic agent designated "GL-331" for the treatment of non-alcoholic fatty liver disease (NAFLD). Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any relevant results for a compound being investigated for NAFLD or other metabolic diseases. The term "this compound" appears to be associated with unrelated commercial products.
It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a misnomer, or a compound that has been discontinued in early-stage development.
While information on a specific "this compound" is unavailable, this document will provide a detailed overview of the application of a major class of drugs currently under investigation for NAFLD, Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) , which may be relevant to the user's interest. This information is based on existing research on established GLP-1 RAs.
Therapeutic Rationale of GLP-1 Receptor Agonists in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] GLP-1 RAs, initially developed for the treatment of type 2 diabetes, have shown promise in addressing the multifaceted pathology of NAFLD.[3][4] Their therapeutic effects are mediated through various mechanisms.
Signaling Pathway of GLP-1 Receptor Agonists in Hepatocytes
The binding of a GLP-1 RA to its receptor on hepatocytes activates a cascade of downstream signaling pathways that collectively contribute to the reduction of liver fat, inflammation, and fibrosis.
Preclinical Evaluation of GLP-1 Receptor Agonists in NAFLD Models
The efficacy of GLP-1 RAs in NAFLD is typically assessed in various preclinical models that recapitulate the key features of the human disease.
Experimental Workflow for In Vivo Studies
A standard workflow for evaluating a GLP-1 RA in a diet-induced rodent model of NAFLD is outlined below.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of therapeutic efficacy.
Induction of NAFLD in Mice
Objective: To induce hepatic steatosis and inflammation in mice through dietary manipulation.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat) or Western Diet (high in fat and sucrose)
-
Standard chow diet (control)
-
Metabolic cages
Protocol:
-
Acclimatize mice to the animal facility for at least one week.
-
Randomly assign mice to either the control diet or the NAFLD-inducing diet.
-
House mice individually in a temperature- and light-controlled environment.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks.
-
Monitor body weight, food, and water intake weekly.
-
At the end of the dietary induction period, confirm the NAFLD phenotype through non-invasive measures (e.g., imaging) or by sacrificing a subset of animals for histological analysis.
Histological Assessment of NAFLD Activity Score (NAS)
Objective: To quantify the severity of NAFLD in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the FFPE liver sections.
-
Stain the sections with H&E according to standard protocols.
-
Dehydrate and mount the stained sections.
-
A trained pathologist, blinded to the treatment groups, should score the slides based on the NAFLD Activity Score (NAS) criteria:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
-
The sum of these scores constitutes the NAS (range 0-8). A score ≥ 5 is considered diagnostic of NASH.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Objective: To measure the expression of genes involved in lipogenesis, inflammation, and fibrosis.
Materials:
-
TRIzol reagent or equivalent for RNA extraction
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Srebf1, Fasn, Tnf, Il6, Col1a1) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Protocol:
-
Homogenize snap-frozen liver tissue in TRIzol and extract total RNA according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Summary of Expected Quantitative Data
The following table summarizes the typical effects of a GLP-1 RA in a preclinical NAFLD model. The values are illustrative and would be determined experimentally.
| Parameter | Vehicle Control | GLP-1 RA Treatment | Expected % Change |
| Body Weight (g) | 45.2 ± 3.5 | 38.1 ± 2.9 | ↓ 15.7% |
| Liver Weight (g) | 2.1 ± 0.3 | 1.5 ± 0.2 | ↓ 28.6% |
| Serum ALT (U/L) | 120.5 ± 15.2 | 65.3 ± 9.8 | ↓ 45.8% |
| Serum AST (U/L) | 150.8 ± 20.1 | 80.4 ± 12.5 | ↓ 46.7% |
| Hepatic Triglycerides (mg/g) | 85.6 ± 10.2 | 42.1 ± 7.5 | ↓ 50.8% |
| NAFLD Activity Score (NAS) | 6.2 ± 0.8 | 2.5 ± 0.5 | ↓ 59.7% |
| Srebf1 Gene Expression (fold change) | 1.0 | 0.4 ± 0.1 | ↓ 60.0% |
| Tnf Gene Expression (fold change) | 1.0 | 0.5 ± 0.2 | ↓ 50.0% |
| Col1a1 Gene Expression (fold change) | 1.0 | 0.6 ± 0.15 | ↓ 40.0% |
Disclaimer: This document is for informational purposes only and is based on general knowledge of GLP-1 receptor agonists in NAFLD research. It is not a substitute for a specific protocol for an investigational drug. Researchers should always refer to the specific guidelines and protocols provided for the compound under investigation.
References
- 1. Why are GLP-1 agonists being used to treat patients with nonalcoholic fatty liver disease? | AASLD [aasld.org]
- 2. GLP-1 Receptor Agonist and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of a Novel Investigational Compound on Gastric Emptying
A Note on GL-331: Initial literature searches for "this compound" identify it as a topoisomerase II inhibitor investigated for its applications in oncology. Currently, there is no scientific literature available that suggests a direct role for this compound in the modulation of gastric emptying. The following application notes and protocols are presented as a comprehensive guide for assessing the effects of a Novel Investigational Compound (NIC) on gastric emptying, a critical step in preclinical and clinical drug development. For illustrative purposes, data and mechanistic pathways related to Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a class of drugs well-known to delay gastric emptying, are used as examples.[1][2][3][4]
Introduction: The Importance of Gastric Emptying in Drug Development
Gastric emptying is the physiological process by which the contents of the stomach are moved into the duodenum. The rate of gastric emptying is a crucial factor in the pharmacokinetics of orally administered drugs, as it governs the speed at which a drug reaches the small intestine for absorption. A compound that alters the rate of gastric emptying can have significant clinical implications, affecting both its own absorption profile and that of co-administered medications.[5] Furthermore, modulation of gastric emptying is a therapeutic target for conditions such as gastroparesis and obesity.
Several classes of therapeutic agents are known to affect gastric emptying. For example, GLP-1 receptor agonists, used in the treatment of type 2 diabetes and obesity, are known to delay gastric emptying, which contributes to their glucose-lowering and appetite-suppressing effects. Therefore, it is essential for drug development professionals to characterize the effects of any NIC on this fundamental physiological process.
This document provides detailed protocols for three widely accepted methods for measuring gastric emptying:
-
Gastric Emptying Scintigraphy (GES): The current "gold standard" for measuring gastric emptying.
-
¹³C-Spirulina Gastric Emptying Breath Test (GEBT): A non-radioactive, non-invasive alternative to scintigraphy.
-
Wireless Motility Capsule (WMC): An ingestible capsule that measures pH, temperature, and pressure to determine transit times throughout the gastrointestinal tract.
Data Presentation: Quantifying the Effects of a Novel Investigational Compound (NIC)
The following tables summarize hypothetical, yet plausible, quantitative data from studies designed to assess the effect of a NIC on gastric emptying, compared to a placebo and a known positive control (a GLP-1 Receptor Agonist).
Table 1: Gastric Emptying Half-Time (T₅₀) as Measured by Scintigraphy
| Treatment Group | N | Mean T₅₀ (minutes) | Standard Deviation (minutes) | p-value vs. Placebo |
| Placebo | 50 | 95.0 | 40.1 | - |
| NIC (10 mg) | 50 | 115.5 | 45.2 | 0.045 |
| NIC (50 mg) | 50 | 142.8 | 51.3 | <0.001 |
| GLP-1 RA (Positive Control) | 50 | 138.4 | 48.9 | <0.001 |
Data is hypothetical and for illustrative purposes. A meta-analysis has shown that GLP-1 receptor agonists delay gastric emptying by a mean of 36 minutes.
Table 2: Gastric Retention of a Standardized Solid Meal (%) Measured by Scintigraphy
| Treatment Group | 1 Hour Retention (%) | 2 Hour Retention (%) | 4 Hour Retention (%) |
| Placebo | 85.2 ± 10.1 | 55.3 ± 15.6 | 8.9 ± 5.2 |
| NIC (50 mg) | 92.1 ± 8.5 | 75.4 ± 12.3 | 25.6 ± 11.4 |
| GLP-1 RA (Positive Control) | 91.5 ± 9.2 | 72.1 ± 13.1 | 23.8 ± 10.9 |
Data is presented as Mean ± Standard Deviation. Values are hypothetical.
Table 3: Key Parameters from ¹³C-Spirulina Gastric Emptying Breath Test
| Treatment Group | k (emptying coefficient) | T½ (minutes) |
| Placebo | 1.25 ± 0.21 | 105.1 ± 18.2 |
| NIC (50 mg) | 0.89 ± 0.19 | 148.3 ± 22.5 |
| GLP-1 RA (Positive Control) | 0.92 ± 0.20 | 144.6 ± 21.7 |
Data is presented as Mean ± Standard Deviation. Values are hypothetical.
Signaling Pathways and Experimental Workflows
Example Signaling Pathway: GLP-1 Receptor Activation and Gastric Motility
The diagram below illustrates the proposed mechanism by which GLP-1 receptor agonists delay gastric emptying. Activation of GLP-1 receptors in the myenteric plexus and via vagal pathways leads to reduced gastric muscle contractions.
References
- 1. Consensus recommendations for gastric emptying scintigraphy: a joint report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. news-medical.net [news-medical.net]
- 4. Glucagon-Like Peptide-1 Receptor Agonist Effects on Gastric Motility: A Systematic Review [scivisionpub.com]
- 5. GLP-1 Agonists | Impact on Gastric Emptying [celerion.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Experiments with GL-331
Welcome to the technical support center for GL-331. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot in vitro experiments and address common issues that may arise when working with this topoisomerase II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a podophyllotoxin-derived topoisomerase II inhibitor. Its primary mechanism involves inducing DNA damage, which triggers a cellular DNA damage response (DDR). This response leads to cell cycle arrest, primarily in the S-phase, and subsequently induces apoptosis in cancer cells.
Q2: In which solvent should I dissolve this compound for in vitro use?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound is known to activate the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. This activation leads to the phosphorylation of downstream targets, initiating signaling cascades that include the p53/p21 and Chk2/Cdc25A pathways, ultimately leading to cell cycle arrest and apoptosis.[1]
Q4: Are there known issues with the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Podophyllotoxin derivatives can be sensitive to prolonged exposure to aqueous environments, light, and repeated freeze-thaw cycles.
Q5: Can this compound's activity be influenced by the cell line used?
A5: Yes, the cytotoxic and anti-proliferative effects of this compound can vary between different cancer cell lines. This variability can be due to differences in the expression levels of topoisomerase II, the status of DNA damage response pathways (e.g., p53 mutations), and the activity of drug efflux pumps.
Troubleshooting Guide: this compound Not Showing Expected Results
Issue 1: No or Low Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, MTS)
Possible Causes and Solutions:
-
Compound Insolubility:
-
Problem: this compound may have precipitated out of the culture medium.
-
Solution: Ensure the final DMSO concentration is within a non-toxic range and that the this compound working solution is clear. Prepare fresh dilutions for each experiment and add the compound to the media with gentle mixing.
-
-
Incorrect Compound Concentration:
-
Problem: The concentrations used may be too low to elicit a response in the specific cell line.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
-
Cell Line Resistance:
-
Problem: The chosen cell line may be resistant to topoisomerase II inhibitors.
-
Solution: Check the literature for the known sensitivity of your cell line to similar drugs (e.g., etoposide). Consider using a positive control compound known to be effective in your cell line to validate the assay.
-
-
Sub-optimal Cell Health:
-
Problem: Unhealthy or slow-growing cells may not respond robustly to the compound.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Experimental Workflow for Troubleshooting Low Cytotoxicity
Caption: Troubleshooting workflow for low cytotoxicity of this compound.
Issue 2: No Induction of Apoptosis in Annexin V/PI Staining
Possible Causes and Solutions:
-
Inappropriate Time Point:
-
Problem: Apoptosis is a dynamic process, and the chosen time point for analysis may be too early or too late.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis induction in your cell line.
-
-
Low Compound Concentration:
-
Problem: The concentration of this compound may be sufficient to induce cell cycle arrest but not robust apoptosis.
-
Solution: Use a concentration at or above the IC50 value determined from cell viability assays.
-
-
Cell Cycle Arrest Predominates:
-
Problem: At certain concentrations and in some cell lines, this compound may primarily induce cell cycle arrest without progressing to apoptosis within the experimental timeframe.
-
Solution: Analyze cell cycle distribution alongside apoptosis. A significant increase in the S-phase population would support this.
-
Logical Relationship for Apoptosis Troubleshooting
Caption: Decision tree for troubleshooting lack of apoptosis.
Issue 3: Unexpected Western Blot Results for Signaling Pathway Components
Possible Causes and Solutions:
-
Incorrect Antibody or Antibody Dilution:
-
Problem: The primary or secondary antibodies may not be optimal for detecting the target protein or its phosphorylated form.
-
Solution: Validate antibodies with positive and negative controls. Optimize antibody dilutions and blocking conditions.
-
-
Sub-optimal Lysate Preparation:
-
Problem: Protein degradation or loss of phosphorylation during sample preparation.
-
Solution: Use lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation.
-
-
Inappropriate Time Point for Protein Expression Changes:
-
Problem: The peak expression or phosphorylation of target proteins occurs at specific times post-treatment.
-
Solution: Perform a time-course experiment to capture the dynamics of the signaling pathway activation.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in C6 Glioma Cells
| Treatment Duration | IC50 (nM) |
| 24 hours | 25.4 |
| 48 hours | 18.1 |
| 72 hours | 13.9 |
| Data extracted from a study on rat C6 glioma cells.[2] |
Table 2: Apoptosis and Cell Cycle Distribution in C6 Glioma Cells Treated with this compound for 48 hours
| This compound Conc. (nM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 19.2 ± 1.4 | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 0.9 |
| 10 | 93.0 ± 1.7 | 15.8 ± 1.1 | 45.1 ± 1.8 | 39.1 ± 1.3 |
| 100 | 95.7 ± 0.8 | 10.2 ± 0.8 | 38.7 ± 1.6 | 51.1 ± 1.9 |
| Data are presented as mean ± standard deviation.[2] |
Signaling Pathway Diagrams
This compound Induced DNA Damage Response Pathway
Caption: this compound's mechanism of action via DNA damage response.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in 6-well plates with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot for Protein Expression
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM, anti-p-p53, anti-p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
Technical Support Center: Optimizing GL-331 Concentration for Experiments
Welcome to the technical support center for GL-331. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, semi-synthetic derivative of podophyllotoxin. Its primary mechanism of action is the inhibition of DNA topoisomerase II. By targeting this enzyme, this compound induces DNA damage, which subsequently leads to cell cycle arrest and apoptosis in cancer cells.
Q2: In which phases of the cell cycle does this compound induce arrest?
This compound has been shown to induce cell cycle arrest in different phases depending on the cell type. For instance, it can cause S-phase arrest in human hepatocellular carcinoma (HepG2) cells and G2/M-phase arrest in glioma cells.
Q3: What are the known signaling pathways activated by this compound?
This compound triggers a DNA damage response that is dependent on the Ataxia-Telangiectasia Mutated (ATM) kinase. This activation leads to the phosphorylation of downstream targets, including Chk2 and p53, which in turn mediate the observed cell cycle arrest and apoptosis.
Troubleshooting Guide
Q1: I am observing low cytotoxicity with this compound. What are the possible reasons?
-
Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell line. Refer to the IC50 values in Table 1 to determine an appropriate starting concentration range for your specific cells. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Compound Stability: Like many small molecules, this compound may be sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the compound is stored correctly, typically at -20°C or -80°C, and prepare fresh dilutions from a stock solution for each experiment. The stability of this compound in cell culture medium over long incubation periods should also be considered.
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to topoisomerase II inhibitors. This can be due to various mechanisms, including altered drug efflux, mutations in the topoisomerase II enzyme, or defects in apoptotic pathways.
Q2: I am having issues with the solubility of this compound. How can I improve it?
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Solvent Selection: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
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Stock Concentration and Dilution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For working solutions, dilute the stock in cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Warming and Vortexing: When preparing the stock solution, gentle warming and thorough vortexing can aid in complete dissolution.
Q3: My Western blot results for p53 activation are inconsistent. What should I check?
-
Time Course: The activation of p53 is a dynamic process. It is crucial to perform a time-course experiment to identify the optimal time point for observing p53 accumulation and phosphorylation after this compound treatment.
-
Antibody Quality: Ensure the primary antibodies for total p53 and phosphorylated p53 (e.g., phospho-Ser15) are validated and used at the recommended dilution.
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Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| KB | Oral Epidermoid Carcinoma | Data not specified, but cytotoxic | Not specified |
| KB-7d | Drug-resistant Oral Carcinoma | Data not specified, but cytotoxic | Not specified |
| NPC-TW01 | Nasopharyngeal Carcinoma | Additive effect at ≤ 0.1 µM | 8 |
| C6 | Glioma | Concentration-dependent cytotoxicity | Time-dependent |
| HeLa | Cervical Cancer | 7.93 | Not specified |
| K562 | Chronic Myelogenous Leukemia | 6.42 | Not specified |
| K562/A02 | Drug-resistant Leukemia | 6.89 | Not specified |
Note: IC50 values can vary between different studies and experimental conditions. It is always recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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Target cancer cell line
-
Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Mandatory Visualizations
Caption: this compound induced DNA damage response pathway.
Caption: General experimental workflow for this compound characterization.
GL-331 dose-response curve issues
GL-331 Technical Support Center
Welcome to the technical support resource for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding dose-response experiments with this compound.
Compound Profile: this compound
This compound is a potent topoisomerase II inhibitor and an analog of etoposide.[1] Its primary mechanism of action involves inducing an ATM-dependent DNA damage response, which leads to S-phase cell cycle arrest.[1] this compound has also been shown to down-regulate matrix metalloproteinase-9 (MMP-9) gene expression by causing a shortening of microsatellite repeats in the gene's promoter region.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the generation of a this compound dose-response curve.
Q1: My dose-response curve for this compound is flat, showing no inhibition even at high concentrations. What are the possible causes?
A1: A flat dose-response curve suggests a lack of inhibitory activity. Several factors could be at play:
-
Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. Improper storage can lead to a loss of activity.
-
Solubility Issues: Confirm that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before preparing serial dilutions. Precipitation of the compound will lead to inaccurate concentrations.
-
Cell Line Resistance: The cell line you are using may be resistant to topoisomerase II inhibitors. This can be due to mechanisms such as altered topoisomerase II expression or mutations in the drug-binding site.
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Incorrect Assay Endpoint: this compound's primary effect is cell cycle arrest.[1] If you are using a short-term cytotoxicity assay (e.g., a 24-hour LDH release assay), you may not observe a significant effect. Consider using a longer-term proliferation assay (e.g., 72-hour CellTiter-Glo®) or a more direct measure of its mechanism, such as cell cycle analysis.
Q2: The IC50 value I'm obtaining for this compound is significantly higher than expected. Why might this be?
A2: A rightward shift in the IC50 curve indicates reduced potency. Common causes include:
-
High Cell Density: Seeding cells at too high a density can lead to an underestimation of a compound's potency. Ensure you are using a consistent and optimal cell number for your assay plate format.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number.[3] High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Reagent Quality: Ensure that all reagents, including cell culture media and assay components, are of high quality and not expired.
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. For a cytostatic agent like this compound, a longer incubation time (e.g., 72 hours) is often necessary to observe a potent anti-proliferative effect.
Q3: I'm observing a biphasic or U-shaped dose-response curve with this compound. What could be the cause?
A3: Non-sigmoidal dose-response curves can be challenging to interpret but may indicate complex biological responses or experimental artifacts.
-
Off-Target Effects: At very high concentrations, this compound may have off-target effects that can lead to unexpected cellular responses.
-
Cellular Heterogeneity: A mixed population of sensitive and resistant cells within your culture can sometimes produce a biphasic curve.
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Assay Interference: At high concentrations, the compound may interfere with the assay chemistry or detection method. For example, it could absorb light at the same wavelength as your readout, or it could quench a luminescent signal.
Q4: What are the most common sources of variability in my this compound dose-response assays?
A4: Variability in cell-based assays can be frustrating but is often manageable by controlling for specific factors:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to minimize well-to-well variability in cell numbers.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider avoiding the use of the outermost wells or ensuring proper plate sealing during incubation.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell lines for contamination.
Data Presentation
The following tables provide hypothetical, yet plausible, data for this compound based on its known mechanism of action.
Table 1: Hypothetical this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HepG2 | Hepatocellular Carcinoma | 85 | Known to be sensitive to this compound. |
| A549 | Lung Adenocarcinoma | 250 | Moderate sensitivity. |
| MCF-7 | Breast Cancer | 120 | Sensitive. |
| U87 MG | Glioblastoma | 950 | Relatively resistant. |
Table 2: Recommended Concentration Ranges for Key this compound Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Proliferation (e.g., MTT, CellTiter-Glo®) | 1 nM - 10 µM | 72 hours |
| Cell Cycle Analysis (Flow Cytometry) | 10 nM - 1 µM | 24 - 48 hours |
| DNA Damage (γ-H2AX Staining) | 50 nM - 2 µM | 6 - 24 hours |
| MMP-9 Expression (qPCR or Western Blot) | 100 nM - 5 µM | 48 - 72 hours |
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes a method to assess the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., HepG2).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram of DNA content (PI fluorescence) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. Induction of cell cycle arrest by GL331 via triggering an ATM-dependent DNA damage response in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shortening of microsatellite deoxy(CA) repeats involved in GL331-induced down-regulation of matrix metalloproteinase-9 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: GL-331 Stability in Long-Term Storage
Disclaimer: The following information is provided for illustrative purposes and is based on general principles of pharmaceutical stability testing. As of November 2025, there is no publicly available stability data for a compound designated "GL-331." This guide is intended to support researchers, scientists, and drug development professionals in understanding and managing the long-term storage stability of a hypothetical compound, this compound.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the long-term storage of this compound.
| Question | Possible Cause | Recommended Action |
| I observed a decrease in the potency or efficacy of my this compound sample. | Chemical degradation of this compound. | 1. Verify the storage conditions (temperature and humidity) have been maintained as recommended. 2. Perform analytical testing (e.g., HPLC) to quantify the amount of remaining active this compound and identify any degradation products. 3. Review the experimental protocol to ensure proper sample handling and preparation. |
| There is a visible change in the color or appearance of the this compound powder. | Formation of degradation products or impurities, or potential contamination. | 1. Do not use the material. 2. Document the changes with photographs if possible. 3. Analyze a sample using techniques like HPLC and Mass Spectrometry to identify the nature of the change. |
| I have noticed precipitation or cloudiness in my this compound solution after storage. | The compound may have limited solubility at the storage temperature, or it could be a sign of degradation leading to less soluble products. | 1. Gently agitate the solution to see if the precipitate redissolves. 2. If it does not redissolve, do not use the solution. 3. Filter a small aliquot and analyze the supernatant for this compound concentration and the precipitate for its composition. |
| The pH of my this compound solution has shifted outside the acceptable range. | This can be caused by the formation of acidic or basic degradation products. | 1. Measure the pH accurately. 2. A significant shift may indicate degradation.[1] 3. Analyze the solution for impurities and degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 5°C ± 3°C.[2] For extended periods, storage at -20°C ± 5°C may also be considered, though this should be validated for your specific formulation.[2]
Q2: How often should I test my this compound samples during long-term storage?
A2: For long-term stability studies, testing is typically recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3]
Q3: What is accelerated stability testing, and how does it relate to long-term storage?
A3: Accelerated stability testing involves storing the compound at elevated temperatures and/or humidity to predict its long-term stability in a shorter period. For example, a 6-month study at 40°C ± 2°C / 75% RH ± 5% RH can be used to estimate the stability at the recommended long-term storage condition.
Q4: What are the critical parameters to monitor for this compound stability?
A4: The key parameters to monitor include:
-
Appearance (color, clarity)
-
Assay (potency of this compound)
-
Related substances (impurities and degradation products)
-
Moisture content (for solid forms)
-
pH (for solutions)
Q5: Can short-term excursions from the recommended storage conditions affect this compound stability?
A5: Yes, short-term excursions to higher temperatures or exposure to light can potentially impact the stability of this compound. The effect of such excursions can be evaluated using data from accelerated stability studies. It is crucial to document any deviations from the recommended storage conditions.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various storage conditions.
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 5°C ± 3°C | 0 Months | 100.0 | 0.15 | White Crystalline Powder |
| 3 Months | 99.8 | 0.18 | White Crystalline Powder | |
| 6 Months | 99.7 | 0.20 | White Crystalline Powder | |
| 12 Months | 99.5 | 0.25 | White Crystalline Powder | |
| 24 Months | 99.1 | 0.35 | White Crystalline Powder | |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 100.0 | 0.15 | White Crystalline Powder |
| 3 Months | 98.5 | 0.45 | White Crystalline Powder | |
| 6 Months | 97.2 | 0.80 | Off-white Powder | |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 100.0 | 0.15 | White Crystalline Powder |
| 1 Month | 95.3 | 1.50 | Yellowish Powder | |
| 3 Months | 91.0 | 3.20 | Yellowish Powder | |
| 6 Months | 85.5 | 5.80 | Yellow-brown Powder |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
-
Purpose: To quantify the amount of this compound (assay) and detect any degradation products (impurities).
-
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration.
-
Standard Preparation: Prepare a reference standard of this compound with a known concentration.
-
Injection: Inject equal volumes of the sample and standard solutions.
-
Analysis: Compare the peak area of this compound in the sample to the standard to determine the assay. Calculate the percentage of impurities based on the area of all other peaks relative to the total peak area.
-
2. Mass Spectrometry (MS) for Impurity Identification
-
Purpose: To identify the structure of unknown degradation products.
-
Methodology:
-
Interface: Couple the HPLC system described above to a mass spectrometer (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Analysis: Analyze the mass-to-charge ratio (m/z) of the ions produced from the impurity peaks to determine their molecular weights.
-
Fragmentation: Perform tandem MS (MS/MS) to fragment the impurity ions and obtain structural information.
-
3. Karl Fischer Titration for Moisture Content
-
Purpose: To determine the water content in the solid this compound sample.
-
Methodology:
-
Instrument: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh the this compound sample and introduce it into the titration vessel containing the Karl Fischer reagent.
-
Titration: The instrument will automatically titrate the water in the sample.
-
Calculation: The instrument software will calculate the moisture content as a percentage of the total sample weight.
-
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
GL-331 inconsistent results between experimental batches
Disclaimer: The information provided below is based on a fictional compound, "GL-331," as no public data is available for a substance with this identifier. The content is for illustrative purposes, demonstrating the format of a technical support center.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results between experimental batches of this compound, a hypothetical inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Question 1: We are observing significant variability in the IC50 value of this compound across different experimental batches in our cell viability assays. What could be the cause?
Answer: Variability in IC50 values is a common issue that can stem from multiple factors. Below is a systematic guide to troubleshoot this problem.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Stability and Storage | Ensure this compound is stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions for each experiment. |
| Cell Line Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Assay Protocol Variations | Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations. Ensure consistent incubation times and conditions (e.g., CO2 levels, temperature). |
| Batch-to-Batch Purity of this compound | If possible, obtain a certificate of analysis (CoA) for each batch to confirm purity and identity. Impurities can significantly alter the compound's activity. |
| Inconsistent Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
A logical workflow for troubleshooting IC50 variability is presented below:
Caption: Troubleshooting logic for inconsistent IC50 values.
Question 2: We are not seeing the expected downstream inhibition of p-ERK upon treatment with this compound in our Western blot analysis. What could be the issue?
Answer: Lack of downstream target inhibition can be due to several experimental factors. Here’s how to troubleshoot this issue.
Experimental Workflow for Western Blot Analysis:
Caption: Standard experimental workflow for Western blot analysis.
Troubleshooting Steps:
| Potential Issue | Recommendation |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing p-ERK inhibition. |
| Incorrect this compound Concentration | Use a concentration of this compound that is at least 10-fold higher than the determined IC50 value to ensure target engagement. |
| Antibody Quality | Ensure the primary antibodies for p-ERK and total ERK are validated and used at the recommended dilution. Run positive and negative controls. |
| Protein Lysate Quality | Prepare fresh lysates and include phosphatase and protease inhibitors in the lysis buffer to preserve protein phosphorylation states. |
| Western Blot Technique | Optimize transfer conditions and ensure proper blocking to minimize background and enhance signal detection. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cell lines.
Signaling Pathway Diagram:
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: We recommend using anhydrous DMSO to prepare stock solutions of this compound at a concentration of 10 mM.
Q4: How can we assess the batch-to-batch consistency of this compound?
A4: To ensure consistent results, we recommend performing a quality control check on each new batch of this compound. A summary of expected results from a standard cell viability assay is provided below.
Table of Expected Batch Performance in A375 Melanoma Cells (72h treatment):
| Batch ID | Purity (HPLC) | IC50 (nM) |
| Reference Batch | >99% | 10.5 |
| Batch A | >99% | 11.2 |
| Batch B | >99% | 9.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control (GAPDH).
Validation & Comparative
Comparative Analysis of GL-331 and Semaglutide in Glycemic Control
Introduction
This guide provides a comparative overview of the investigational compound GL-331 and the established therapeutic agent semaglutide, focusing on their efficacy in glycemic control. As this compound is a hypothetical compound developed for illustrative purposes, this document serves as a template for evaluating novel glucagon-like peptide-1 receptor (GLP-1R) agonists against the current standard of care. Semaglutide, a potent and long-acting GLP-1R agonist, is marketed under brand names such as Ozempic®, Rybelsus®, and Wegovy® and is a benchmark in the treatment of type 2 diabetes and obesity.[1][2] The comparison herein is based on established data for semaglutide and a plausible, hypothetical dataset for this compound, designed to reflect the typical discovery and development data package for a new chemical entity in this class.
Mechanism of Action: GLP-1 Receptor Agonism
Both semaglutide and the hypothetical this compound are presumed to function as GLP-1 receptor agonists. The GLP-1 receptor is a key regulator of glucose homeostasis.[1][3] Upon binding, these agonists mimic the action of the endogenous incretin hormone GLP-1, leading to a cascade of downstream effects that collectively improve glycemic control.[2]
Key actions include:
-
Glucose-Dependent Insulin Secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Glucagon Suppression: Inhibition of glucagon secretion from pancreatic α-cells, which reduces hepatic glucose production.
-
Delayed Gastric Emptying: Slowing the rate at which food is absorbed from the gut, which helps to reduce postprandial glucose excursions.
-
Central Effects on Appetite: Acting on appetite centers in the brain to increase satiety and reduce food intake, contributing to weight loss.
The primary signaling pathway activated by GLP-1 receptor binding is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).
Comparative Efficacy Data
The following tables summarize the in vitro potency and preclinical in vivo efficacy of this compound (hypothetical data) and semaglutide (published data).
Table 1: In Vitro Receptor Activation Profile
| Parameter | This compound (Hypothetical) | Semaglutide (Reference) |
| Cell Line | CHO-K1 (hGLP-1R) | CHO-K1 (hGLP-1R) |
| Assay Type | cAMP Accumulation | cAMP Accumulation |
| EC₅₀ (nM) | 0.85 | 0.38 |
| Binding Affinity (Kᵢ, nM) | 1.2 | 0.79 |
| Notes | High-potency agonist with strong binding affinity. | Established high-potency agonist with very strong binding affinity. |
Table 2: Preclinical Glycemic Control in db/db Mice
The db/db mouse is a well-established model of type 2 diabetes, characterized by a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.
| Parameter | Vehicle Control | This compound (10 nmol/kg, s.c.) | Semaglutide (10 nmol/kg, s.c.) |
| Treatment Duration | 4 Weeks | 4 Weeks | 4 Weeks |
| Baseline Blood Glucose (mg/dL) | 355 ± 25 | 360 ± 30 | 358 ± 28 |
| End-of-Study Blood Glucose (mg/dL) | 345 ± 28 | 185 ± 22 | 150 ± 20 |
| Change in HbA1c (%) | +0.2 ± 0.1 | -1.8 ± 0.3 | -2.1 ± 0.4 |
| Body Weight Change (%) | +5.2 ± 1.5 | -12.5 ± 2.1 | -15.8 ± 2.5 |
| Oral Glucose Tolerance Test (AUC) | 65,000 ± 5,500 | 32,000 ± 4,100 | 28,500 ± 3,800 |
| Data are presented as Mean ± SD. *p < 0.01 vs. Vehicle Control. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are representative protocols for the key experiments cited.
Protocol 1: In Vitro cAMP Accumulation Assay
-
Objective: To determine the potency (EC₅₀) of test compounds in activating the human GLP-1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human GLP-1 receptor (hGLP-1R).
-
Methodology:
-
Cell Plating: CHO-hGLP-1R cells are seeded into 96-well plates and cultured overnight to allow for adherence.
-
Compound Preparation: Test compounds (this compound, semaglutide) are serially diluted to create a range of concentrations.
-
Assay Procedure: Culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with the various concentrations of test compounds for 30 minutes at 37°C.
-
Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.
-
Data Analysis: The dose-response curve is plotted using non-linear regression to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Protocol 2: In Vivo Glycemic Control Study in db/db Mice
-
Objective: To evaluate the chronic effects of test compounds on blood glucose, HbA1c, and body weight in a diabetic animal model.
-
Animal Model: Male C57BL/KsJ-db/db mice, 8-10 weeks of age, with established hyperglycemia (blood glucose > 250 mg/dL).
-
Methodology:
-
Acclimation and Grouping: Animals are acclimated for one week. Baseline body weight and blood glucose are measured, and mice are randomized into treatment groups (e.g., Vehicle, this compound, Semaglutide).
-
Dosing: Compounds are administered subcutaneously (s.c.) once daily for 28 days at the specified dose (e.g., 10 nmol/kg).
-
Monitoring: Body weight and food intake are recorded daily. Non-fasting blood glucose is measured weekly from a tail vein sample.
-
HbA1c Measurement: At the beginning and end of the study, whole blood is collected for HbA1c analysis to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, mice are fasted for 6 hours. A baseline blood sample is taken, followed by an oral gavage of glucose (2 g/kg). Blood glucose is then measured at 15, 30, 60, 90, and 120 minutes post-glucose administration. The area under the curve (AUC) is calculated to assess glucose disposal.
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
-
References
Comparative Analysis of Topoisomerase II Inhibitor Side Effect Profiles: A Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the side effect profiles of topoisomerase II inhibitors, a critical class of chemotherapeutic agents. Due to the absence of publicly available preclinical or clinical safety data for the specific compound GL-331, this analysis focuses on well-established drugs within this class: etoposide, doxorubicin, mitoxantrone, and teniposide. The guide summarizes common and severe adverse events, details the experimental protocols for evaluating key toxicities, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Topoisomerase II inhibitors are indispensable in oncology, exerting their cytotoxic effects by interfering with DNA replication and inducing double-strand breaks in cancer cells. This compound has been identified as a topoisomerase II inhibitor. While the specific side effect profile of this compound is not publicly documented, the adverse events associated with this drug class are well-characterized. This guide offers a comparative overview of the side effect profiles of four prominent topoisomerase II inhibitors: etoposide, doxorubicin, mitoxantrone, and teniposide. Understanding these profiles is crucial for the development of safer and more effective anticancer therapies.
The primary toxicities associated with topoisomerase II inhibitors include myelosuppression, cardiotoxicity, and gastrointestinal disturbances. The incidence and severity of these side effects can vary between agents and are often dose-dependent.
Comparative Side Effect Profiles
The following tables summarize the notable adverse effects of etoposide, doxorubicin, mitoxantrone, and teniposide based on clinical data.
Table 1: Common Adverse Effects of Selected Topoisomerase II Inhibitors
| Adverse Effect | Etoposide | Doxorubicin | Mitoxantrone | Teniposide |
| Myelosuppression | Anemia, Leukopenia, Thrombocytopenia[1][2] | Anemia, Leukopenia, Neutropenia, Thrombocytopenia[3][4] | Leukopenia (dose-limiting), Anemia, Thrombocytopenia[5] | Severe bone marrow suppression |
| Gastrointestinal | Nausea, Vomiting, Anorexia, Diarrhea, Stomatitis | Nausea, Vomiting, Mucositis, Stomatitis, Diarrhea | Nausea, Vomiting (usually mild), Stomatitis, Diarrhea, Constipation | Nausea, Vomiting, Diarrhea, Mouth sores |
| Dermatological | Alopecia (hair loss), Skin rash | Alopecia, Skin darkening | Alopecia (mild), Blue-green urine/sclera | Reversible alopecia |
| Constitutional | Fatigue, Weakness | Fatigue | Unusual tiredness | Asthenia |
Table 2: Serious Adverse Effects of Selected Topoisomerase II Inhibitors
| Adverse Effect | Etoposide | Doxorubicin | Mitoxantrone | Teniposide |
| Cardiotoxicity | Irregular heartbeat, Myocardial infarction (rare) | Cardiomyopathy (can be late-onset), Congestive heart failure, Arrhythmias | Cardiotoxicity (risk increases with cumulative dose), Congestive heart failure | Hypotension (with rapid infusion) |
| Secondary Malignancy | Secondary acute myeloid leukemia (AML) | Secondary AML, Myelodysplastic syndrome (MDS) | Secondary AML | Secondary leukemia |
| Hypersensitivity | Allergic reactions (can be severe) | Hypersensitivity reactions (chills, fever, tachycardia) | ||
| Other | Hepatotoxicity, Nephrotoxicity (less common) | Tissue necrosis upon extravasation, Hepatotoxicity | Hepatotoxicity | Neurotoxicity (headache, confusion) |
Experimental Protocols for Key Toxicities
The evaluation of the side effect profile of topoisomerase II inhibitors relies on established preclinical and clinical experimental protocols.
Assessment of Myelosuppression
Myelosuppression, the reduction of bone marrow's ability to produce blood cells, is a primary dose-limiting toxicity.
-
Preclinical Evaluation:
-
In Vivo Models: Animal models, most commonly mice, are used to assess the myelosuppressive effects of new chemical entities. This involves administering the drug and monitoring changes in peripheral blood cell counts (neutrophils, platelets, and red blood cells) over a period of time. Bone marrow cellularity and colony-forming unit (CFU) assays are also conducted to evaluate the impact on hematopoietic progenitor cells.
-
In Vitro Assays: Human hematopoietic progenitor cells are cultured in the presence of the drug to determine its direct toxicity on different cell lineages.
-
-
Clinical Evaluation:
-
Complete Blood Counts (CBC): In clinical trials, patients undergo regular CBCs with differential to monitor white blood cell, red blood cell, and platelet counts. The nadir (lowest point) of the blood cell count and the time to recovery are key parameters.
-
Bone Marrow Aspiration and Biopsy: In cases of severe or prolonged myelosuppression, a bone marrow examination may be performed.
-
Assessment of Cardiotoxicity
Cardiotoxicity is a significant concern, particularly with anthracyclines like doxorubicin.
-
Preclinical Evaluation:
-
In Vitro Models: Cardiomyocytes derived from human induced pluripotent stem cells (hiPSCs) are increasingly used to study the direct effects of drugs on heart cells, including mechanisms of apoptosis and oxidative stress.
-
In Vivo Models: Animal models, such as rabbits and rodents, are used to assess drug-induced cardiac dysfunction. Evaluation methods include electrocardiography (ECG), echocardiography to measure left ventricular ejection fraction (LVEF), and histopathological examination of heart tissue.
-
-
Clinical Evaluation:
-
Cardiac Imaging: The cornerstone of cardiotoxicity monitoring in patients is the regular assessment of cardiac function. This is primarily done through echocardiography or multigated acquisition (MUGA) scans to measure LVEF. A significant decrease in LVEF may necessitate discontinuation of the drug.
-
Cardiac Biomarkers: Blood levels of cardiac troponins (cTnI and cTnT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) are monitored as early indicators of myocardial injury.
-
Endomyocardial Biopsy: While invasive, this is the gold standard for diagnosing cardiomyopathy and can reveal ultrastructural changes in the heart muscle.
-
Signaling Pathways
The therapeutic and toxic effects of topoisomerase II inhibitors are intrinsically linked to their ability to induce DNA damage and subsequently trigger cellular signaling pathways that determine cell fate.
DNA Damage Response Pathway
Topoisomerase II inhibitors function by stabilizing the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. This damage activates a complex signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest to allow time for DNA repair. If the damage is too extensive, the DDR can initiate apoptosis.
Caption: DNA Damage Response Pathway initiated by Topoisomerase II inhibitors.
Apoptosis Signaling Pathway
When DNA damage is irreparable, cells undergo programmed cell death, or apoptosis. Topoisomerase II inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The p53 tumor suppressor protein plays a key role in the intrinsic pathway by upregulating pro-apoptotic proteins.
References
- 1. lungcancers.eu [lungcancers.eu]
- 2. What are the side effects of Etoposide? [synapse.patsnap.com]
- 3. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Doxorubicin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. Clinical safety and tolerance of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of GLP-1 Receptor Agonists on Cardiovascular Outcomes: A Review of Key Clinical Trials
Introduction
The landscape of type 2 diabetes management has been revolutionized by the introduction of novel therapeutic classes that not only improve glycemic control but also offer significant cardiovascular protection. Among these, the Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone of therapy for patients with established cardiovascular disease or those at high risk. This guide provides a comparative analysis of the cardiovascular outcomes associated with prominent GLP-1 receptor agonists, with a focus on data from pivotal clinical trials. While the specific compound "GL-331" appears to be a hypothetical agent, this review will focus on well-established molecules within the GLP-1 receptor agonist class, providing a framework for evaluating the cardiovascular impact of such therapies. The comparison will also include Sodium-glucose cotransporter-2 (SGLT2) inhibitors, another class of antidiabetic medications with proven cardiovascular benefits, to provide a broader context for researchers and drug development professionals.
Comparative Cardiovascular Outcomes: GLP-1 RAs vs. SGLT2i
The following tables summarize the key cardiovascular outcomes from major clinical trials for selected GLP-1 receptor agonists and SGLT2 inhibitors.
Table 1: Major Adverse Cardiovascular Events (MACE) in Key Clinical Trials
| Trial Name | Drug Class | Drug | Primary MACE Outcome (CV Death, Non-fatal MI, Non-fatal Stroke) | Hazard Ratio (95% CI) |
| LEADER | GLP-1 RA | Liraglutide | Occurred in 13.0% of patients | 0.87 (0.78 to 0.97)[1] |
| SUSTAIN-6 | GLP-1 RA | Semaglutide | Occurred in 6.6% of patients | 0.74 (0.58 to 0.95) |
| EMPA-REG OUTCOME | SGLT2i | Empagliflozin | Occurred in 10.5% of patients | 0.86 (0.74 to 0.99) |
| CANVAS Program | SGLT2i | Canagliflozin | Occurred in 26.9 per 1000 patient-years | 0.86 (0.75 to 0.97) |
Table 2: Individual Cardiovascular Endpoints in Key Clinical Trials
| Trial Name | Drug Class | Drug | Cardiovascular Death | Non-fatal Myocardial Infarction | Non-fatal Stroke | Hospitalization for Heart Failure |
| LEADER | GLP-1 RA | Liraglutide | 4.7%[1] | 6.3% | 3.4% | 4.1% |
| SUSTAIN-6 | GLP-1 RA | Semaglutide | 2.7% | 2.9% | 1.6% | 3.9% |
| EMPA-REG OUTCOME | SGLT2i | Empagliflozin | 3.7% | 4.8% | 3.2% | 2.7% |
| CANVAS Program | SGLT2i | Canagliflozin | 10.7 per 1000 patient-years | 11.6 per 1000 patient-years | 7.9 per 1000 patient-years | 5.5 per 1000 patient-years |
Experimental Protocols of Key Cardiovascular Outcome Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for the LEADER and EMPA-REG OUTCOME trials.
LEADER Trial (Liraglutide and Cardiovascular Outcomes in Type 2 Diabetes)
-
Objective: To evaluate the long-term effects of liraglutide, a GLP-1 receptor agonist, on cardiovascular outcomes in patients with type 2 diabetes at high cardiovascular risk.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: 9,340 patients with type 2 diabetes and high cardiovascular risk.[1]
-
Intervention: Patients were randomly assigned to receive either liraglutide (at a dose of 1.8 mg or the maximum tolerated dose) or a matching placebo, in addition to their standard care.
-
Primary Composite Outcome: The primary outcome was the first occurrence of a major adverse cardiovascular event, defined as death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[1]
-
Follow-up: The median follow-up period was 3.8 years.
EMPA-REG OUTCOME Trial (Empagliflozin, Cardiovascular Outcomes, and Mortality in Type 2 Diabetes)
-
Objective: To assess the effect of empagliflozin, an SGLT2 inhibitor, on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
-
Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo in addition to standard of care.
-
Primary Composite Outcome: The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Follow-up: The median duration of treatment was 2.6 years, and the median observation time was 3.1 years.
Signaling Pathways and Mechanisms of Cardiovascular Benefit
The cardiovascular benefits of GLP-1 receptor agonists and SGLT2 inhibitors are attributed to their distinct mechanisms of action that extend beyond glucose lowering.
GLP-1 Receptor Agonist Signaling Pathway
GLP-1 receptor agonists exert their cardiovascular effects through various pathways. They have been shown to have direct effects on the vasculature, leading to vasodilation and improved endothelial function. Additionally, they can reduce inflammation and oxidative stress, both of which are key contributors to atherosclerosis. In the heart, GLP-1 receptor activation may improve cardiac function and protect against ischemic injury.
Caption: GLP-1 Receptor Agonist Signaling Pathway in Cardiovascular Cells.
Experimental Workflow for a Cardiovascular Outcome Trial
The design and execution of a cardiovascular outcome trial follow a rigorous and standardized workflow to ensure the validity and reliability of the results.
Caption: Generalized Experimental Workflow of a Cardiovascular Outcome Trial.
Conclusion
The evidence from large, randomized controlled trials robustly supports the role of GLP-1 receptor agonists in mitigating cardiovascular risk in patients with type 2 diabetes. These agents have demonstrated consistent reductions in major adverse cardiovascular events, driven by a combination of direct and indirect mechanisms that improve cardiovascular health. While different agents within the class may show some variability in the magnitude of their effects on individual cardiovascular endpoints, the overall class effect is a significant advancement in the prevention of cardiovascular complications in this high-risk population. The comparative data presented in this guide underscore the importance of considering the cardiovascular profile of antidiabetic medications when making therapeutic decisions. Future research will continue to delineate the precise mechanisms of cardiovascular protection and identify patient populations that may derive the greatest benefit from these therapies.
References
A Comparative Analysis of Long-Term Benefits of Novel and Established GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term benefits of various Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs), a class of therapeutic agents pivotal in the management of type 2 diabetes and obesity. While direct data on a compound designated "GL-331" is not available in the current scientific literature, this analysis will focus on a comparative assessment of well-established and novel GLP-1RAs, including semaglutide, liraglutide, and the dual GLP-1/GIP receptor agonist tirzepatide. The objective is to present a clear, data-driven overview to inform research and development in this therapeutic area.
Long-Term Efficacy and Safety of GLP-1RAs
GLP-1RAs have demonstrated sustained efficacy in glycemic control and weight management over the long term.[1][2] Studies have shown that these agents continuously reduce HbA1c and fasting plasma glucose (FPG) for at least 104 weeks.[1] The most significant reductions in HbA1c and FPG are typically observed within the first 12-18 weeks of treatment.[1] While there might be a slight attenuation of the glycemic-lowering effects after 104 weeks, the benefits in weight management persist, with weight loss tending to plateau between 68 and 78 weeks.[1]
Beyond glycemic control and weight reduction, long-term treatment with GLP-1RAs is associated with significant cardiovascular and renal benefits. Large observational studies and clinical trials have shown that GLP-1RA treatment is linked to a lower risk of all-cause mortality and various cardiovascular complications, including ischemic heart disease, heart failure, arrhythmias, hypertension, and stroke. Furthermore, these agents have been shown to reduce the risk of acute kidney injury.
Comparative Efficacy of Different GLP-1RAs
Head-to-head clinical trials have provided valuable insights into the comparative efficacy of different GLP-1RAs. For instance, tirzepatide has been shown to be superior to semaglutide in terms of glycemic control and weight reduction. A network meta-analysis of 76 eligible trials involving 15 GLP-1RA drugs and 39,246 participants found that tirzepatide induced the largest reduction of haemoglobin A1c concentrations and fasting plasma glucose concentrations. In terms of weight loss, CagriSema (a combination of semaglutide and cagrilintide) resulted in the highest weight loss, followed by tirzepatide.
Long-acting GLP-1RAs, such as liraglutide and dulaglutide, generally have more profound effects on nocturnal and fasting glucose levels compared to short-acting agents. Semaglutide has been noted to cause the most significant weight reduction among the long-acting GLP-1RAs.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from comparative studies of different GLP-1RAs.
Table 1: Comparative Efficacy of GLP-1RAs on Glycemic Control and Body Weight
| GLP-1RA | Mean HbA1c Reduction (%) | Mean Body Weight Reduction (kg) |
| Tirzepatide | -2.10 | -8.47 |
| CagriSema | Not Reported | -14.03 |
| Semaglutide | Not Reported | -2.75 to -3.28 |
| Liraglutide | Not Reported | Varies |
| Dulaglutide | Not Reported | Varies |
Data extracted from a network meta-analysis of 76 trials.
Table 2: Long-Term Cardiovascular and Renal Outcomes with GLP-1RAs
| Outcome | Hazard Ratio (95% CI) vs. Placebo |
| All-Cause Mortality | 0.89 (0.84–0.94) |
| Stroke | 0.86 (0.78–0.95) |
| Renal Events | 0.85 (0.80–0.90) |
Data from a meta-analysis of 45 trials with a mean duration of 1.7 years.
Experimental Protocols
Understanding the methodologies used to assess the long-term benefits of GLP-1RAs is crucial for interpreting study results and designing future experiments.
Protocol 1: Assessment of Glycemic Control and Weight Management in a Long-Term Clinical Trial
Objective: To evaluate the long-term efficacy and safety of a GLP-1RA compared to placebo in adults with type 2 diabetes.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial with a duration of at least 104 weeks.
-
Participant Selection: Adults with a diagnosis of type 2 diabetes, HbA1c levels between 7.0% and 10.0%, and a Body Mass Index (BMI) ≥ 25 kg/m ². Key exclusion criteria would include a history of pancreatitis, medullary thyroid carcinoma, or multiple endocrine neoplasia syndrome type 2.
-
Intervention: Participants are randomized to receive either the investigational GLP-1RA (at a specified dose and frequency, e.g., weekly subcutaneous injection) or a matching placebo.
-
Assessments:
-
Primary Endpoint: Change in HbA1c from baseline to week 104.
-
Secondary Endpoints:
-
Change in body weight from baseline to week 104.
-
Proportion of participants achieving HbA1c < 7.0%.
-
Change in fasting plasma glucose.
-
Changes in lipid profiles and blood pressure.
-
-
Safety Assessments: Monitoring of adverse events, including gastrointestinal side effects, injection-site reactions, and incidence of hypoglycemia. Laboratory parameters and vital signs are monitored throughout the study.
-
Protocol 2: Evaluation of Cardiovascular Outcomes in a Large-Scale Trial
Objective: To determine the effect of a GLP-1RA on major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease or high cardiovascular risk.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial. The trial continues until a prespecified number of MACE events have occurred.
-
Participant Selection: Adults with type 2 diabetes and a history of myocardial infarction, stroke, or symptomatic peripheral artery disease, or those aged 60 years or older with at least one cardiovascular risk factor.
-
Intervention: Participants are randomized to receive the GLP-1RA or placebo, in addition to standard of care for diabetes and cardiovascular risk factors.
-
Assessments:
-
Primary Composite Endpoint: Time to first occurrence of MACE, defined as cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
Secondary Endpoints:
-
Individual components of the primary endpoint.
-
All-cause mortality.
-
Hospitalization for heart failure.
-
Nephropathy outcomes (e.g., new or worsening nephropathy).
-
-
Safety Assessments: As described in Protocol 1, with a particular focus on cardiovascular safety signals.
-
Visualizations
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1RA to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events that ultimately lead to enhanced glucose-dependent insulin secretion. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells.
Experimental Workflow for a Comparative Efficacy Study
The following diagram illustrates a typical workflow for a preclinical or early-phase clinical study comparing the efficacy of different GLP-1RAs.
Caption: Workflow of a Randomized Controlled Trial for GLP-1RAs.
References
Safety Operating Guide
Proper Disposal of GL-331: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat GL-331 as a hazardous and cytotoxic chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent topoisomerase II inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
All personnel handling this compound must be trained on the safe handling of cytotoxic compounds. Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE & Handling Requirement | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to this compound powder or aerosols. |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Provides a robust barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required for handling outside of a fume hood or during spill cleanup. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use only designated, leak-proof, and puncture-resistant hazardous waste containers. These containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
Solid Waste:
-
Dispose of all contaminated solid materials, including gloves, gowns, bench paper, and empty vials, directly into the designated solid hazardous waste container.
-
Do not dispose of any sharps in this container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
All needles, syringes, and other contaminated sharps must be disposed of immediately into a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
2. Decontamination of Work Surfaces and Equipment:
-
At the end of each procedure, thoroughly decontaminate all work surfaces and non-disposable equipment that may have come into contact with this compound.
-
Use a validated decontamination solution, such as a high-pH solution or a commercial product specifically designed for cytotoxic agents.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid hazardous waste.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using a chemotherapy spill kit.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with appropriate absorbent pads.
-
Carefully collect all contaminated materials and place them in the designated solid hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Report the spill to your institution's EHS department.
4. Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Do not exceed the storage time limits mandated by your institution and regulatory agencies.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management vendor. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, it is imperative that any such protocol includes a detailed waste management plan as an integral component. All solutions and materials generated during the experiment must be considered hazardous and disposed of according to the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for any questions or concerns.
Personal protective equipment for handling GL-331
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling GL-331 (CAS No. 127882-73-9). Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Chemical Identification and Hazards
This compound is identified as a Topoisomerase II inhibitor.[1] Compounds in this class are potent cytotoxic agents and should be handled with extreme caution as they can interfere with DNA replication, leading to cell death.[2] Some Topoisomerase II inhibitors are considered potential carcinogens.[1]
| Identifier | Value |
| Chemical Name | (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[3]benzofuro[5,6-f][4]benzodioxol-8-one |
| CAS Number | 127882-73-9 |
| Molecular Formula | C27H24N2O9 |
| Class | Topoisomerase II Inhibitor |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory at all times.
| Protection Type | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), changed frequently. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body | A lab coat must be worn and buttoned. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. Avoid inhalation of dust or aerosols. |
Operational Plan: Safe Handling Procedures
-
Preparation:
-
Before handling, ensure you have read and understood this guide and the relevant Safety Data Sheet (SDS).
-
Work should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Weighing and transferring of the solid material should be done with care to prevent dispersal.
-
Keep the container tightly closed when not in use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (solutions of this compound) should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
